Deucravacitinib hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1609392-28-0 |
|---|---|
Molecular Formula |
C20H23ClN8O3 |
Molecular Weight |
461.9 g/mol |
IUPAC Name |
6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22N8O3.ClH/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18;/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29);1H/i1D3; |
InChI Key |
LILQGPVDQZORJG-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4.Cl |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4.Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Preclinical Development of Deucravacitinib Hydrochloride
Introduction
Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Approved for the treatment of moderate-to-severe plaque psoriasis, its development was underpinned by a robust preclinical program designed to establish its unique mechanism of action, selectivity, efficacy in relevant disease models, and a favorable safety profile.[1][3] This technical guide provides an in-depth overview of the core preclinical data that characterized Deucravacitinib hydrochloride, intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action and Selectivity
Deucravacitinib employs a novel allosteric inhibition mechanism.[4] Unlike traditional JAK inhibitors that compete with ATP in the highly conserved catalytic (JH1) domain, Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[4][5][6] This unique binding locks the enzyme in an inactive state, preventing receptor-mediated activation and downstream signaling.[3][6] This mechanism is the basis for its high selectivity for TYK2 over the other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects associated with less specific JAK inhibitors.[3][7] Deucravacitinib potently blocks signaling pathways mediated by interleukin (IL)-23, IL-12, and Type I interferons (IFNs), which are crucial in the pathogenesis of various immune-mediated diseases.[8][9][10]
The selectivity of Deucravacitinib for TYK2 over other JAK kinases was established in various cell-based and whole blood assays.
| Kinase Target | Assay Type | IC50 / Selectivity Fold | Reference |
| TYK2 | Human Whole Blood (IFN-α induced) | 13 nM (EC50) | [2] |
| JAK1 / JAK3 | Cell-based assays | >200-fold vs. TYK2 | [6] |
| JAK2 | Cell-based assays | >3000-fold vs. TYK2 | [6] |
| JAK1 / JAK3 | In vitro cell-based assays | >100-fold vs. TYK2 | [11] |
| JAK2 | In vitro cell-based assays | >2000-fold vs. TYK2 | [11] |
| Broader Kinome | Kinase panel screen | >1,000-fold selectivity | [1] |
| BMPR2 | Off-target screen | 193 nM (IC50) | [1] |
This protocol outlines a general method for assessing kinase selectivity in a physiologically relevant matrix.
-
Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with a range of concentrations of Deucravacitinib or other JAK inhibitors for a specified time (e.g., 1-2 hours) at 37°C.
-
Cytokine Stimulation: Specific cytokine cocktails are added to stimulate different JAK-STAT pathways:
-
TYK2/JAK2: IL-12 or IL-23 is used to induce STAT4 or STAT3 phosphorylation.
-
JAK1/JAK3: IL-2 or IL-15 is used to induce STAT5 phosphorylation.
-
JAK2/JAK2: Granulocyte-macrophage colony-stimulating factor (GM-CSF) or erythropoietin (EPO) is used to induce STAT5 phosphorylation.[2]
-
-
Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow for intracellular antibody staining.
-
Phospho-STAT Staining: Cells are stained with fluorescently labeled antibodies specific for the phosphorylated forms of STAT proteins (e.g., pSTAT3, pSTAT5).
-
Flow Cytometry: The level of STAT phosphorylation in specific cell subsets (e.g., T cells, monocytes) is quantified using flow cytometry.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the cytokine-induced STAT phosphorylation signal (IC50) is calculated by fitting the data to a four-parameter logistic curve.[12][13]
In Vivo Pharmacology and Efficacy
Deucravacitinib demonstrated robust efficacy across multiple preclinical models of immune-mediated diseases, validating the therapeutic potential of selective TYK2 inhibition.
| Disease Model | Species | Dosing Regimen | Key Findings | Reference(s) |
| IL-23-Induced Psoriasis | Mouse | 15-30 mg/kg PO BID for 9 days | Dose-dependent reduction in acanthosis (epidermal thickening). Efficacy was comparable or superior to an anti-IL-23 adnectin control. | [1] |
| Anti-CD40-Induced Colitis | SCID Mouse | 50 mg/kg PO BID | 99% reduction in weight loss and 70% reduction in histological scores. Efficacy was comparable to an anti-p40 antibody. | [1][14] |
| CD4+CD45RBhigh T-cell Transfer Colitis | SCID Mouse | 10-50 mg/kg PO BID | Protection from colitis was at least as effective as anti-IL-12/23 p40 antibody treatment. | [15] |
| Chronic Lupus (Nephritis) | Mouse | Up to 30 mg/kg PO QD | Well-tolerated and provided protection against nephritis. Efficacy was on par with an anti-IFNαR antibody. | [1][14] |
This model recapitulates key features of human psoriatic skin inflammation driven by the IL-23/IL-17 axis.
-
Animal Model: BALB/c or similar mouse strains are used.
-
Disease Induction: Recombinant murine IL-23 is injected intradermally into the mouse ear daily or every other day for a period of 1-2 weeks to induce localized inflammation.
-
Treatment: Deucravacitinib is administered orally (e.g., via gavage) at various doses, typically starting from the first day of IL-23 injection and continuing for the duration of the study. A vehicle control group and a positive control group (e.g., an anti-IL-23 antibody) are included.
-
Efficacy Readouts:
-
Clinical Scoring: Ear thickness is measured daily using a digital caliper as a primary indicator of inflammation and edema.
-
Histopathology: At the end of the study, ears are harvested, fixed, and stained with Hematoxylin and Eosin (H&E). Epidermal thickness (acanthosis) and inflammatory cell infiltration are quantified by a pathologist.[1]
-
Gene Expression: RNA is extracted from ear tissue, and quantitative PCR (qPCR) is performed to measure the expression of key inflammatory genes such as Il17a, Il22, and Il12b.[1]
-
Preclinical Pharmacokinetics (ADME)
The pharmacokinetic profile of Deucravacitinib was characterized by rapid absorption and dose-proportional exposure, supporting a once-daily oral dosing regimen.
| Species | Dose | Cmax | Tmax | AUC | Bioavailability (F) | Half-life (t1/2) | Reference(s) |
| Mouse | 10 mg/kg PO | 7.5 µM | N/A | 36 µM·h | 122% | N/A | [1] |
| Human (Healthy) | Single Dose | Dose-proportional | 2-3 h | Dose-proportional | 99% | 7.9-15.0 h | [6][16] |
| Human (Healthy) | Multiple Doses | Dose-proportional | 1.5-2.3 h | Dose-proportional | N/A | 7.5-13.1 h | [6][17][18] |
N/A: Not available from the provided search results.
Preclinical Safety and Toxicology
The preclinical safety program for Deucravacitinib was designed to identify potential toxicities and establish a safe starting dose for human clinical trials. Its high selectivity for TYK2 was predictive of a favorable safety profile, which was borne out in these studies.
| Study Type | Species | Key Findings | Reference(s) |
| Embryo-Fetal Development | Rat, Rabbit | No adverse effects on development at doses up to 91 times the maximum recommended human dose (MRHD). | [16] |
| Lactation Studies | Rat | Deucravacitinib was detected in the milk of lactating rats. | [16] |
| Cardiovascular Safety | In vitro | No hERG channel activity detected. | [1] |
| General Toxicology | N/A | First-in-human studies revealed no serious adverse events, with an overall adverse event frequency similar to placebo. | [4][6] |
N/A: Specific species for general toxicology were not detailed in the provided search results, but findings are from early human trials based on preclinical data.
Conclusion
The preclinical development of this compound successfully characterized it as a potent and highly selective allosteric inhibitor of TYK2. Its unique mechanism of action translated into strong efficacy in animal models of psoriasis, inflammatory bowel disease, and lupus. The compound exhibited favorable pharmacokinetic properties suitable for oral administration and a clean safety profile, distinguished from pan-JAK inhibitors. These comprehensive preclinical data provided a strong rationale for its successful advancement into clinical trials and eventual approval as a novel therapy for immune-mediated diseases.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The preclinical discovery and development of deucravacitinib for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bristol Myers Squibb - Bristol Myers Squibb Presents Two Late-Breaking Presentations Demonstrating Sotyktu (deucravacitinib) Efficacy in Psoriatic Arthritis and Systemic Lupus Erythematosus [news.bms.com]
- 11. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 12. skin.dermsquared.com [skin.dermsquared.com]
- 13. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BMS-986165 Is a Highly Potent and Selective Allosteric Inhibitor of Tyk2, Blocks IL-12, IL-23 and Type I Interferon Signaling and Provides for Robust Efficacy in Preclinical Models of Systemic Lupus Erythematosus and Inflammatory Bowel Disease - ACR Meeting Abstracts [acrabstracts.org]
- 15. Selective Inhibition of Tyrosine Kinase 2 (TYK2) with BMS-986165 Is Efficacious in IL-23–Mediated Diseases: Evidence from Preclinical IBD Models and From a Psoriasis Study - ProQuest [proquest.com]
- 16. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Deucravacitinib Hydrochloride and the IL-23 Signaling Pathway: A Technical Guide
Introduction
Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] It represents a significant advancement in the treatment of immune-mediated inflammatory diseases, such as moderate-to-severe plaque psoriasis, for which it has received FDA approval.[3][4][5] Unlike pan-JAK inhibitors that target the highly conserved active (catalytic) site of multiple JAK family members, deucravacitinib employs a unique allosteric mechanism.[1][6] It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive state.[4][6][7] This novel mechanism confers high selectivity for TYK2, thereby inhibiting the signaling of key cytokines like interleukin-23 (IL-23), IL-12, and type I interferons (IFNs) while minimizing off-target effects associated with broader JAK inhibition.[1][3][6][8]
Core Mechanism: The IL-23/Th17 Signaling Axis
The IL-23/T-helper 17 (Th17) pathway is a cornerstone of the pathophysiology of psoriasis and other autoimmune diseases.[1][8][9] TYK2 is an essential intracellular enzyme that mediates the signaling of IL-23.[5][9]
Signaling Cascade:
-
Cytokine Binding: The IL-23 cytokine, a heterodimer composed of p19 and p40 subunits, binds to its cell surface receptor complex.[10][11][12]
-
Receptor Association: The IL-23 receptor consists of two subunits, IL-12Rβ1 and IL-23R.[11][12] TYK2 is constitutively associated with the IL-12Rβ1 subunit, while JAK2 is associated with the IL-23R subunit.[11]
-
Kinase Activation: Upon IL-23 binding, a conformational change occurs, bringing the intracellular domains of the receptor subunits and their associated kinases (TYK2 and JAK2) into close proximity, leading to their trans-activation via phosphorylation.[12]
-
STAT Protein Phosphorylation: The activated TYK2/JAK2 complex then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[10][11]
-
Nuclear Translocation and Gene Expression: Phosphorylated STAT3 proteins form dimers, translocate to the cell nucleus, and act as transcription factors.[12] They bind to the promoters of target genes, inducing the expression of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which drive the inflammatory processes characteristic of psoriasis, including keratinocyte hyperproliferation.[2][11][12]
Deucravacitinib's Allosteric Inhibition of TYK2
Deucravacitinib's distinct mechanism of action is central to its efficacy and safety profile.[1]
-
Targeting the Pseudokinase Domain: Unlike ATP-competitive JAK inhibitors that bind to the active (JH1) kinase domain, deucravacitinib binds selectively to the catalytically inactive pseudokinase (JH2) domain of TYK2.[1][6][13] The JH2 domain normally functions to regulate the activity of the JH1 domain.[7][14]
-
Stabilizing an Inhibitory Conformation: By binding to the JH2 domain, deucravacitinib induces and stabilizes an inhibitory conformation, essentially locking the JH2 and JH1 domains together.[4][6]
-
Blocking Signal Transduction: This allosteric inhibition prevents the receptor-mediated activation of TYK2, blocking the phosphorylation and activation of the JH1 domain.[5][6] Consequently, the entire downstream signaling cascade, including STAT phosphorylation, is halted, preventing the expression of IL-23-dependent inflammatory genes.[6][8]
Quantitative Data
The selectivity and pharmacodynamic effects of deucravacitinib have been quantified in numerous studies.
Table 1: Kinase Selectivity of Deucravacitinib in Cell-Based Assays
| Kinase | Selectivity vs. Deucravacitinib (Fold-Greater Inhibition for TYK2) |
| TYK2 | 1 (Reference) |
| JAK1 | >100[15][16] |
| JAK2 | >2000[15][16] |
| JAK3 | >100[15][16] |
Data derived from in vitro cell-based assays.[15][16]
Table 2: Pharmacodynamic Effect of Deucravacitinib on Psoriasis-Associated Inflammatory Markers
| Biomarker | Percent Reduction from Baseline (after 16 weeks) |
| IL-17A | 47% to 50%[4][17] |
| IL-19 | 72%[4][17] |
| Beta-defensin | 81% to 84%[4][17] |
Data from clinical studies in patients with psoriasis.[4][17]
Table 3: Clinical Efficacy of Deucravacitinib in Phase III (POETYK PSO-1) Trial at Week 16
| Endpoint | Deucravacitinib 6 mg QD | Placebo | Apremilast 30 mg BID |
| PASI 75 | 58.4% | 12.7% | 35.1% |
| sPGA 0/1 (clear/almost clear) | 53.6% | 7.2% | 32.1% |
PASI 75: ≥75% improvement in Psoriasis Area and Severity Index. sPGA: static Physician's Global Assessment. Data from the POETYK PSO-1 trial.[18]
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize deucravacitinib's role in the IL-23 signaling pathway.
Protocol 1: In Vitro Whole Blood Assay for Kinase Selectivity
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of deucravacitinib against TYK2, JAK1/3, and JAK2 signaling pathways.
-
Methodology:
-
Sample Collection: Collect fresh whole blood from healthy human donors into heparinized tubes.
-
Compound Incubation: Aliquot whole blood and pre-incubate with a dose range of deucravacitinib or other JAK inhibitors for 1-2 hours at 37°C.
-
Cytokine Stimulation:
-
TYK2 Pathway: Stimulate with IL-12 to induce IFN-γ production.
-
JAK1/3 Pathway: Stimulate with IL-2 to induce STAT5 phosphorylation in T cells.
-
JAK2 Pathway: Stimulate with thrombopoietin (TPO) to induce STAT3 phosphorylation in platelets.
-
-
Endpoint Analysis: After stimulation, lyse red blood cells and fix/permeabilize the remaining leukocytes. Use flow cytometry to measure intracellular phosphorylated STAT proteins (pSTAT) or ELISA to measure cytokine production (IFN-γ).
-
Data Analysis: Plot the percent inhibition against the drug concentration and fit to a four-parameter logistic curve to calculate the IC50 value for each pathway.
-
Protocol 2: Gene Expression Analysis in Psoriatic Skin Biopsies
-
Objective: To measure the effect of deucravacitinib on the expression of genes in the IL-23/Th17 and Type I IFN pathways in psoriatic lesions.
-
Methodology:
-
Biopsy Collection: Obtain 4-mm punch biopsies from lesional and non-lesional skin of patients with moderate-to-severe psoriasis at baseline and at specified time points post-treatment (e.g., Day 15, Day 85).[1]
-
RNA Extraction: Immediately stabilize biopsy samples in an RNA-preserving solution. Extract total RNA using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit).
-
RNA Sequencing (RNA-Seq): Prepare sequencing libraries from the extracted RNA. Perform high-throughput sequencing to obtain a comprehensive profile of the transcriptome.
-
Quantitative RT-PCR (qRT-PCR): For targeted gene analysis, reverse transcribe RNA into cDNA. Perform qRT-PCR using specific primers for genes of interest (e.g., IL23A, IL17A, IFNB1, DEFB4A) and housekeeping genes for normalization.
-
Data Analysis: For RNA-Seq, perform differential gene expression analysis between treatment and placebo groups and between lesional and non-lesional skin. For qRT-PCR, calculate the fold change in gene expression using the delta-delta Ct method.
-
Conclusion
Deucravacitinib hydrochloride represents a paradigm shift in the oral treatment of immune-mediated diseases by selectively targeting TYK2. Its unique allosteric inhibition of the TYK2 pseudokinase (JH2) domain provides a highly specific means of disrupting the IL-23 signaling pathway, a critical driver of psoriasis pathogenesis.[1][5][6] This targeted approach effectively reduces the production of pro-inflammatory cytokines, leading to robust clinical efficacy.[1] The high selectivity for TYK2 over other JAK kinases minimizes the risk of off-target effects, contributing to a favorable safety profile.[1][8] The data and methodologies outlined in this guide underscore the well-characterized mechanism of deucravacitinib, solidifying its role as a key therapeutic agent that precisely intervenes in the IL-23 signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. omnihealthpractice.com [omnihealthpractice.com]
- 3. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 7. Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deucravacitinib for the Treatment of Psoriatic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial — Olink® [olink.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Inhibition of TYK2 via the pseudokinase: The discovery of deucravacitinib - American Chemical Society [acs.digitellinc.com]
- 15. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 17. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 18. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study - - PracticalDermatology [practicaldermatology.com]
The deuterium switch: Enhancing kinase inhibitor efficacy and safety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its heavier, stable isotope deuterium is a promising approach in kinase inhibitor development. This "deuterium switch" can significantly improve a drug's metabolic profile, leading to enhanced pharmacokinetic properties, improved safety, and potentially greater efficacy. This guide provides a comprehensive overview of the principles behind deuterated kinase inhibitors, highlights key examples in development, and offers detailed protocols for their preclinical evaluation.
The Kinetic Isotope Effect: A Game-Changer in Drug Metabolism
The fundamental principle behind the utility of deuterated compounds lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1] This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism, particularly by cytochrome P450 (CYP450) enzymes.[2] By strategically replacing hydrogen atoms at known sites of metabolism with deuterium, the rate of metabolic breakdown can be slowed.[3] This can lead to several therapeutic advantages:
-
Improved Metabolic Stability: A slower rate of metabolism leads to a longer drug half-life in the body.[4]
-
Enhanced Bioavailability: Reduced first-pass metabolism can result in higher plasma concentrations of the active drug.[5]
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, the formation of harmful byproducts can be minimized.[5]
-
Potential for Lower and Less Frequent Dosing: A longer half-life and improved bioavailability may allow for smaller doses or less frequent administration, improving patient convenience and adherence.[6]
Deuterated Kinase Inhibitors in the Pipeline
Several deuterated kinase inhibitors are in various stages of clinical development, demonstrating the growing interest in this strategy. Here, we highlight a few key examples.
Deuruxolitinib (CTP-543): A Deuterated JAK Inhibitor
Deuruxolitinib (CTP-543) is a deuterated analog of ruxolitinib, a potent inhibitor of Janus kinases 1 and 2 (JAK1/JAK2).[7][8] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera, and has shown efficacy in treating alopecia areata.[9] By modifying ruxolitinib with deuterium, CTP-543 is designed to have an altered pharmacokinetic profile, potentially enhancing its therapeutic benefit in alopecia areata.[8]
Donafenib: A Deuterated Multi-Kinase Inhibitor
Donafenib is a deuterated version of sorafenib, a multi-kinase inhibitor that targets RAF kinases (BRAF and CRAF) and several receptor tyrosine kinases (VEGFR, PDGFR).[10][11] Sorafenib is used to treat advanced renal cell carcinoma and hepatocellular carcinoma. A Phase II/III trial comparing donafenib to sorafenib in patients with unresectable or metastatic hepatocellular carcinoma showed that donafenib was associated with a significantly longer median overall survival.[12][13]
Deuterated Acalabrutinib: A Selective BTK Inhibitor
Acalabrutinib is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[14][15] It is approved for the treatment of certain B-cell malignancies.[16] Deuterated versions of acalabrutinib are being explored to potentially improve upon its pharmacokinetic profile.[14][17]
Asandeutertinib (TY-9591): A Deuterated EGFR Inhibitor
Asandeutertinib (TY-9591) is a deuterated derivative of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[18] Osimertinib is a standard-of-care treatment for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[19] A phase 1 study of asandeutertinib in patients with advanced EGFR-mutated NSCLC demonstrated a favorable safety profile and substantial efficacy, particularly in patients with L858R mutations.[18]
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the deuterated kinase inhibitors to their non-deuterated counterparts.
Table 1: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Kinase Inhibitors in Preclinical Models
| Compound | Non-Deuterated Analog | Species | Dose and Route | T 1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference(s) |
| Donafenib | Sorafenib | Rat | 40 mg/kg, oral | 17.6 (prolonged) | 1.77-fold increase | 1.39 to 1.41-fold increase | [20][21][22][23] |
| Deuruxolitinib (CTP-543) | Ruxolitinib | Rat | 3 mg/kg/day, oral | - | - | 1600 (Day 176) | [6] |
| Asandeutertinib (TY-9591) | Osimertinib | - | - | - | - | - | [18][19][24][25][26] |
Data for Asandeutertinib preclinical pharmacokinetics was not available in the searched literature.
Table 2: Clinical Pharmacokinetic and Efficacy Comparison
| Deuterated Compound | Non-Deuterated Analog | Indication | Key Findings | Reference(s) |
| Deuruxolitinib (CTP-543) | Ruxolitinib | Alopecia Areata | Phase 2 trial showed significant reduction in SALT scores with 8 mg and 12 mg twice daily doses. | [1][8] |
| Donafenib | Sorafenib | Hepatocellular Carcinoma | Phase II/III trial showed significantly longer median OS (12.1 vs 10.3 months) and fewer grade ≥3 adverse events compared to sorafenib. | [12][13] |
| Deuterated Acalabrutinib | Acalabrutinib | B-cell Malignancies | Preclinical and clinical development ongoing to improve pharmacokinetics. | [9][16][27][28][29] |
| Asandeutertinib (TY-9591) | Osimertinib | EGFR-mutated NSCLC | Phase 1 study showed favorable safety and efficacy, especially in L858R mutations. Significantly superior intracranial objective response rate compared to osimertinib. | [18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the preclinical evaluation of deuterated kinase inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the potency of a compound in inhibiting a specific kinase.
Materials:
-
Kinase of interest (e.g., JAK1, JAK2, RAF, BTK, EGFR)
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Test compound (deuterated or non-deuterated inhibitor)
-
Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Staurosporine (positive control inhibitor)
-
384-well plate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Tracer Titration (Optional, if not using a pre-validated kinase):
-
Prepare a serial dilution of the kinase tracer in Kinase Buffer A.
-
Prepare a solution of the kinase and Eu-labeled antibody in Kinase Buffer A.
-
In a 384-well plate, add the tracer dilutions, a known competitor (e.g., staurosporine), and the kinase/antibody solution.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) to determine the optimal tracer concentration.[5][11][15][30]
-
-
Inhibitor IC50 Determination:
-
Prepare a serial dilution of the test compound in 100% DMSO.
-
Prepare a 2X kinase/antibody mixture and a 4X tracer solution in Kinase Buffer A.
-
In a 384-well plate, add 4 µL of the test compound dilution.
-
Add 8 µL of the 2X kinase/antibody mixture.
-
Add 4 µL of the 4X tracer solution.
-
Incubate for 1 hour at room temperature.
-
Read the plate and calculate the emission ratio.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture after treatment with a kinase inhibitor.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and serum
-
Test compound
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.[4][31][32][33]
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Metabolic Stability Assay (Liver Microsomal Stability Assay)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Pooled human or rat liver microsomes
-
Test compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Thaw the liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile) and then dilute in phosphate buffer to the final incubation concentration (e.g., 1 µM).
-
In a microcentrifuge tube or 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.[7][17][34][35][36]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time and determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Test compound formulated for oral administration (e.g., in a solution or suspension)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight before dosing, with free access to water.
-
Administer a single oral dose of the test compound via gavage. The dose volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg).[2][37][38][39][40]
-
Collect blood samples (e.g., from the tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data and perform non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by the discussed kinase inhibitors and a general workflow for evaluating deuterated compounds.
Caption: JAK-STAT signaling pathway and the inhibitory action of Deuruxolitinib.
Caption: RAF-MEK-ERK signaling pathway and the inhibitory action of Donafenib.
Caption: BTK signaling pathway and the inhibitory action of deuterated Acalabrutinib.
Caption: EGFR signaling pathway and the inhibitory action of Asandeutertinib.
Caption: General workflow for the preclinical development of deuterated kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuruxolitinib - Wikipedia [en.wikipedia.org]
- 4. ch.promega.com [ch.promega.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative efficacy and safety of JAK inhibitors in the treatment of moderate-to-severe alopecia areata: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Donafenib versus sorafenib as first-line therapy in advanced hepatocellular carcinoma: An open-label, randomized, multicenter phase II/III trial. - ASCO [asco.org]
- 13. Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Safety, Pharmacokinetics, and Efficacy of Asandeutertinib in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Asandeutertinib (TY-9591) Submitted for Pre-New Drug Application [tykmedicines.com]
- 20. In vivo assessment of the pharmacokinetic interactions between donafenib and dapagliflozin, donafenib and canagliflozin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. JTO Published Phase I Study Results of Asandeutertinib Mesylate Tablets [tykmedicines.com]
- 25. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 26. The Results of Asandeutertinib Tablets (TY-9591) will be Presented at the WCLC 2024 [tykmedicines.com]
- 27. Evaluation of the Drug-Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP-5862, Using a Physiologically-Based Pharmacokinetic Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. assets.fishersci.com [assets.fishersci.com]
- 31. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 32. promega.com [promega.com]
- 33. promega.com [promega.com]
- 34. mercell.com [mercell.com]
- 35. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 36. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 37. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 38. fda.gov [fda.gov]
- 39. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 40. semanticscholar.org [semanticscholar.org]
Methodological & Application
Deucravacitinib Hydrochloride: In Vitro Application Notes and Protocols
For Research, Scientific, and Drug Development Professionals
Introduction
Deucravacitinib is a first-in-class, oral, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. What sets Deucravacitinib apart is its unique allosteric mechanism of action. It binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active kinase (JH1) domain targeted by other JAK inhibitors.[1][2] This specific binding locks the TYK2 protein in an inactive state, thereby blocking downstream signaling of key cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[3][4][5] This high selectivity for TYK2 over JAK1, JAK2, and JAK3 minimizes off-target effects and contributes to its distinct safety and efficacy profile.[6][7]
These application notes provide detailed protocols for key in vitro assays essential for characterizing the potency, selectivity, and mechanism of action of Deucravacitinib hydrochloride.
Mechanism of Action: TYK2 Signaling Pathway
Deucravacitinib allosterically inhibits TYK2, which pairs with either JAK1 or JAK2 to mediate signaling for specific cytokine receptors. By locking the TYK2 pseudokinase domain, it prevents the conformational changes needed for activation, thus inhibiting the phosphorylation of downstream Signal Transducers and Activators of Transcription (STATs). This effectively dampens the inflammatory cascades driven by IL-23, IL-12, and Type I IFNs.[5][8]
Data Presentation: Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound against TYK2 and other JAK family kinases.
Table 1: Deucravacitinib Potency in Biochemical and Cellular Assays
| Assay Type | Target/Pathway | Endpoint | IC50 / Ki | Reference |
| Biochemical Assays | ||||
| Probe Displacement | TYK2 (JH2 Domain) | Probe Displacement | 0.2 nM (IC50) | [6] |
| Morrison Titration | TYK2 (JH2 Domain) | Fluorescent Probe | 0.02 nM (Ki) | [3] |
| Cellular Assays | ||||
| Whole Blood Assay | TYK2-dependent | IFN-γ Production | 53 nM (IC50) | [9] |
| Cellular Signaling | IL-12 Signaling | STAT Phosphorylation | 2-19 nM (IC50) | [6] |
| Cellular Signaling | IL-23 Signaling | STAT Phosphorylation | 2-19 nM (IC50) | [6] |
| Cellular Signaling | IFN-α Signaling | STAT Phosphorylation | 2-19 nM (IC50) | [6] |
Table 2: Deucravacitinib Selectivity Profile Against JAK Family Kinases
| Assay Type | Target | Endpoint | Deucravacitinib IC50 (nM) | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) | Upadacitinib IC50 (nM) | Reference |
| Whole Blood Assays | [9] | ||||||
| TYK2 (IL-12 Stim) | IFN-γ Production | 53 | 2950 | 6380 | 4830 | ||
| JAK1/3 (IL-2 Stim) | pSTAT5 (T-Cells) | 430 | 4.2 | 2.2 | 2.1 | ||
| JAK2 (TPO Stim) | pSTAT3 (Platelets) | >10000 | 215 | 46 | 330 | ||
| Fold Selectivity | TYK2 vs. JAK1/3 | >8-fold | [6] | ||||
| TYK2 vs. JAK2 | >48-fold | [6] |
Note: Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of Deucravacitinib. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: TYK2 Pseudokinase (JH2) Domain Binding Assay
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[6][10]
Objective: To determine the binding affinity (IC50 or Ki) of Deucravacitinib to the isolated TYK2 pseudokinase (JH2) domain.
Materials:
-
Recombinant TYK2 JH2 domain (tagged, e.g., GST-tagged)
-
Europium (Eu)-labeled anti-tag antibody (e.g., Anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Deucravacitinib in 100% DMSO. Subsequently, create an intermediate dilution of these concentrations in Assay Buffer.
-
Reagent Preparation (3x final concentration):
-
Kinase/Antibody Mix: Dilute the tagged TYK2 JH2 domain and the Eu-labeled anti-tag antibody in Assay Buffer to a 3x working concentration.
-
Tracer Mix: Dilute the Alexa Fluor™ 647-labeled tracer in Assay Buffer to a 3x working concentration. The optimal tracer concentration should be pre-determined and is typically near its Kd for the kinase.
-
-
Assay Assembly (15 µL final volume):
-
Add 5 µL of the Deucravacitinib serial dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the Kinase/Antibody mix to all wells.
-
Initiate the reaction by adding 5 µL of the Tracer mix to all wells.
-
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET plate reader. Measure the emission from the Europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) following excitation at ~340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the "no inhibitor" control (100% signal) and a high concentration of a known inhibitor or "no enzyme" control (0% signal).
-
Plot the normalized response against the logarithm of the Deucravacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Whole Blood Assay for TYK2 Inhibition (IFN-γ Release)
Objective: To measure the functional inhibition of the TYK2/JAK2 pathway in a physiologically relevant matrix by quantifying the inhibition of IL-12-induced Interferon-gamma (IFN-γ) production in human whole blood.
Materials:
-
Fresh human whole blood collected in sodium heparin tubes.
-
This compound.
-
Recombinant Human IL-12.
-
RPMI 1640 medium.
-
Human IFN-γ ELISA kit (e.g., from BD Biosciences or Abcam).[4][11]
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Compound Preparation: Prepare serial dilutions of Deucravacitinib in RPMI 1640 medium at 10x the final desired concentration.
-
Blood Plating: Within 2 hours of collection, add 180 µL of whole blood to the wells of a 96-well round-bottom plate.
-
Inhibitor Pre-incubation: Add 20 µL of the 10x Deucravacitinib dilutions to the blood. Include a vehicle control (medium only). Mix gently and pre-incubate for 1 hour at 37°C, 5% CO2.
-
Stimulation: Prepare a stock of IL-12 in RPMI 1640. Add 20 µL to each well to achieve a final concentration of ~10 ng/mL.[12] Include unstimulated control wells (add 20 µL of medium only).
-
Incubation: Cover the plate and incubate for 18-24 hours at 37°C, 5% CO2.
-
Plasma Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the plasma supernatant without disturbing the cell pellet.
-
IFN-γ Quantification: Analyze the IFN-γ concentration in the plasma samples using a commercial Human IFN-γ ELISA kit, following the manufacturer's instructions.[4][11]
-
Data Analysis:
-
Subtract the background IFN-γ levels from the unstimulated wells.
-
Normalize the data with the IL-12 stimulated (vehicle control) wells set as 100% response.
-
Plot the percent inhibition against the logarithm of the Deucravacitinib concentration and fit the data to determine the IC50 value.
-
Protocol 3: Cellular Phospho-STAT Assay by Flow Cytometry
Objective: To assess the selectivity of Deucravacitinib by measuring its inhibitory effect on STAT phosphorylation downstream of specific cytokine receptors in distinct cell populations within whole blood or PBMCs.
-
TYK2/JAK1 Pathway: IFN-α stimulation → pSTAT1/pSTAT3
-
JAK1/JAK3 Pathway: IL-2 stimulation → pSTAT5 in T-cells[9]
-
JAK2/JAK2 Pathway: Thrombopoietin (TPO) stimulation → pSTAT3 in platelets[9]
Materials:
-
Fresh human whole blood (sodium heparin) or isolated PBMCs.
-
Cytokines: Recombinant Human IL-2, TPO, IFN-α.
-
This compound.
-
Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol or BD Phosflow™ Perm Buffer III).
-
Fluorochrome-conjugated antibodies:
-
Cell surface markers (e.g., Anti-CD3 for T-cells, Anti-CD41 for platelets).
-
Intracellular phospho-STATs (e.g., Anti-pSTAT5 (Y694), Anti-pSTAT3 (Y705)).
-
-
Flow Cytometer.
Procedure:
-
Cell Aliquoting: Aliquot 100 µL of whole blood or PBMCs (at ~1x10^6 cells/mL) into flow cytometry tubes.
-
Inhibitor Pre-incubation: Add Deucravacitinib at various concentrations. Include a vehicle control. Incubate for 30-60 minutes at 37°C.
-
Cytokine Stimulation: Add the specific cytokine to achieve a final concentration that elicits a submaximal response (EC80), for example:
-
Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for 10 minutes at 37°C.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate for 30 minutes on ice.
-
Staining: Wash the cells twice with staining buffer (e.g., PBS + 1% BSA). Resuspend the cells in a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phospho-STATs. Incubate for 40-60 minutes at room temperature in the dark.[15]
-
Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the cell population of interest (e.g., CD3+ T-cells or CD41+ platelets).
-
Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT signal for each condition.
-
Calculate the percent inhibition relative to the cytokine-stimulated vehicle control.
-
Plot the percent inhibition against the Deucravacitinib concentration to determine the IC50.
-
Disclaimer: These protocols are intended as a guide. All laboratory procedures should be performed by trained personnel in accordance with good laboratory practices. Reagent concentrations and incubation times may require optimization.
References
- 1. Inhibition of TYK2 via the pseudokinase: The discovery of deucravacitinib - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. skin.dermsquared.com [skin.dermsquared.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Massive interleukin-12-induced interferon-γ production by interleukin-15-stimulated lamina propria lymphocytes followed by down-regulation of the interleukin-12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for STAT Phosphorylation Assays in TYK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and implementing STAT (Signal Transducer and Activator of Transcription) phosphorylation assays to evaluate the potency and selectivity of TYK2 (Tyrosine Kinase 2) inhibitors. This document includes an overview of the TYK2 signaling pathway, detailed experimental protocols for various assay formats, and comparative data for key TYK2 inhibitors.
Introduction to TYK2 and STAT Signaling
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[1][2][3][4] Dysregulated TYK2 signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.[1][4][5]
Upon cytokine binding to their receptors, TYK2 and another associated JAK (often JAK1 or JAK2) are activated through trans-phosphorylation.[1] These activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors. This creates docking sites for STAT proteins, which are subsequently recruited and phosphorylated by the activated JAKs, including TYK2.[1][2] Phosphorylated STATs (pSTATs) form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[1] Therefore, measuring the inhibition of STAT phosphorylation is a direct and reliable method for assessing the functional activity of TYK2 inhibitors in a cellular context.
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of the selective TYK2 inhibitor deucravacitinib and other JAK inhibitors in whole blood assays measuring STAT phosphorylation. This data is crucial for comparing the potency and selectivity of these compounds.
Table 1: IC50 Values of Deucravacitinib and Other JAK Inhibitors on STAT Phosphorylation in Whole Blood Assays [1][6]
| Signaling Pathway | Cytokine Stimulant | Downstream Readout | Deucravacitinib IC50 (nM) | Tofacitinib IC50 (nM) | Upadacitinib IC50 (nM) | Baricitinib IC50 (nM) |
| TYK2 /JAK2 | IL-12 | IFN-γ production | 40 | 5059 | 3685 | 2351 |
| JAK1/TYK2 | IFN-α | pSTAT1 | - | - | - | - |
| JAK1/JAK3 | IL-2 | pSTAT5 in T cells | 1646 | 17 | 8 | 11 |
| JAK2/JAK2 | Thrombopoietin (TPO) | pSTAT3 in platelets | >10,000 | 217 | 41 | 32 |
Data presented as IC50 (nM) with 95% confidence intervals where available. A higher IC50 value indicates lower potency.
Experimental Protocols
This section provides detailed methodologies for commonly used STAT phosphorylation assays.
Western Blotting for pSTAT Analysis
Western blotting is a widely used technique to detect changes in the phosphorylation state of STAT proteins in response to cytokine stimulation and inhibitor treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line) and culture overnight.
-
Starve cells in serum-free media for 2-4 hours prior to stimulation.
-
Pre-incubate cells with various concentrations of the TYK2 inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate cytokine (e.g., IL-23, IFN-α) for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for loading with Laemmli buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT3 Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total STAT protein or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. The ratio of pSTAT to total STAT or the housekeeping protein is then calculated.
-
Phospho-Flow Cytometry for Single-Cell pSTAT Analysis
Phospho-flow cytometry allows for the quantitative measurement of STAT phosphorylation in individual cells within a heterogeneous population, providing a high-throughput and detailed analysis.[7][8][9]
Protocol:
-
Cell Stimulation and Inhibitor Treatment:
-
Prepare single-cell suspensions (e.g., PBMCs or dissociated tissue).
-
Pre-treat the cells with a dose range of the TYK2 inhibitor or vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells with a specific cytokine (e.g., IL-12, IFN-α) for 15-30 minutes at 37°C.
-
-
Fixation:
-
Permeabilization:
-
Antibody Staining:
-
Wash the cells to remove the methanol.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies. This should include a primary antibody against the specific pSTAT of interest (e.g., Alexa Fluor 647 anti-pSTAT1) and antibodies against cell surface markers to identify different cell populations (e.g., CD3 for T cells, CD19 for B cells).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry software. Gate on the cell populations of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal in each population.
-
The percentage of inhibition can be calculated by comparing the MFI of inhibitor-treated samples to the cytokine-stimulated control.
-
ELISA-Based pSTAT Assay
Enzyme-Linked Immunosorbent Assay (ELISA) kits are available for the quantitative detection of phosphorylated STAT proteins in cell lysates, offering a high-throughput plate-based format.[4][11][12]
Protocol:
-
Cell Lysis and Sample Preparation:
-
Culture, treat with inhibitor, and stimulate cells as described for Western blotting.
-
Lyse the cells using the lysis buffer provided in the ELISA kit, which will contain protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
ELISA Procedure (based on a typical sandwich ELISA format): [4][11]
-
Add normalized cell lysates to the wells of a microplate pre-coated with a capture antibody that binds to the total STAT protein.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that is specific for the phosphorylated form of the STAT protein (e.g., a biotinylated anti-phosphotyrosine antibody).[4]
-
Incubate for 1 hour at room temperature.
-
Wash the wells and add an enzyme-conjugated secondary reagent (e.g., HRP-streptavidin).
-
Incubate for 1 hour at room temperature.
-
Wash the wells and add a substrate solution (e.g., TMB).
-
Allow the color to develop, then stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The signal intensity is proportional to the amount of phosphorylated STAT protein in the sample. A standard curve can be generated using a positive control lysate to quantify the results.
-
Homogeneous Time-Resolved Fluorescence (HTRF) pSTAT Assay
HTRF assays are proximity-based assays that are highly suitable for high-throughput screening of inhibitors in a no-wash, plate-based format.[2][13][14][15]
Protocol:
-
Cell Culture and Treatment:
-
Cells can be cultured, treated with inhibitors, and stimulated directly in a 96- or 384-well plate. This minimizes cell handling and variability.[13]
-
-
Cell Lysis and Reagent Addition:
-
After stimulation, lyse the cells by adding a lysis buffer directly to the wells.
-
Add the HTRF detection reagents, which typically consist of two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). One antibody recognizes the total STAT protein, while the other is specific for the phosphorylated form.[2]
-
-
Incubation and Signal Detection:
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours to overnight) to allow for antibody binding.
-
When both antibodies are bound to the same pSTAT-containing complex, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.
-
Read the plate on an HTRF-compatible reader, which measures the fluorescence emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
The HTRF signal is calculated as a ratio of the acceptor and donor fluorescence intensities. This ratiometric measurement corrects for well-to-well variations and compound interference.
-
The signal is proportional to the amount of pSTAT in the sample. IC50 curves can be generated by plotting the HTRF signal against the inhibitor concentration.
-
Visualizations
The following diagrams illustrate the TYK2-STAT signaling pathway and a general workflow for STAT phosphorylation assays.
References
- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. skin.dermsquared.com [skin.dermsquared.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 9. Phospho Flow Cytometry with Fluorescent Cell Barcoding for Single Cell Signaling Analysis and Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. content.abcam.com [content.abcam.com]
- 12. raybiotech.com [raybiotech.com]
- 13. revvity.com [revvity.com]
- 14. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Deucravacitinib in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Deucravacitinib in human plasma. The described protocol utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The method has been adapted from previously validated methodologies and is presented here as a comprehensive protocol for research applications.
Introduction
Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] By binding to the regulatory domain of TYK2, Deucravacitinib inhibits receptor-mediated activation of TYK2 and its downstream signaling pathways, including those of interleukin-23 (IL-23), IL-12, and type I interferons.[1][2] This mechanism of action makes it an effective therapeutic agent for the treatment of moderate-to-severe plaque psoriasis.[3][4][5][6][7][8]
Accurate quantification of Deucravacitinib in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for monitoring patient adherence and optimizing dosage regimens. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Deucravacitinib in human plasma.
Signaling Pathway of Deucravacitinib
Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream STAT phosphorylation and gene expression.
Experimental
Materials and Reagents
-
Deucravacitinib reference standard
-
Trimethoprim (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column: ACE-C18 (4.6 x 100 mm, 5 µm) or equivalent[7]
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Deucravacitinib and Trimethoprim (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Deucravacitinib stock solution with a methanol:water (1:1, v/v) mixture to create working solutions for calibration standards and quality controls. Prepare a working solution of the internal standard (Trimethoprim) in the same diluent.
Sample Preparation
The following protocol is based on a liquid-liquid extraction (LLE) method.[7]
Caption: Workflow for the extraction of Deucravacitinib from plasma samples.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add a specified amount of the internal standard working solution to each tube (except for blank samples).
-
Vortex briefly to mix.
-
Add an appropriate volume of extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis, which may require optimization for individual instrument setups.
| Parameter | Recommended Condition |
| LC System | |
| Column | ACE-C18 (4.6 x 100 mm, 5 µm)[7] |
| Mobile Phase | Methanol and 2 mM Ammonium Formate (80:20, v/v)[7] |
| Flow Rate | 0.9 mL/min[7] |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient or 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
| Deucravacitinib Transition | m/z 426.3 → 358.2[7] |
| Trimethoprim (IS) Transition | m/z 291.1 → 261.1[7] |
Method Validation Summary
Published methods have demonstrated excellent performance characteristics for the quantification of Deucravacitinib in plasma.[7][9] A summary of typical validation parameters is provided below.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.500 to 601.050 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.99[9] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[7][10] |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ)[9] |
| Precision (Intra- and Inter-day) | < 15% RSD (< 20% at LLOQ)[9] |
| Recovery | > 85%[9] |
Pharmacokinetic Parameters
The developed LC-MS/MS method is suitable for determining the pharmacokinetic profile of Deucravacitinib. Key pharmacokinetic parameters reported in the literature are summarized below.
| Parameter | Value | Reference |
| Tmax (median) | 1.5 - 2.3 hours | [10][11] |
| Cmax (steady-state, 6 mg once daily) | 45 ng/mL | [1][3][4] |
| AUC24 (steady-state, 6 mg once daily) | 473 ng·hr/mL | [1][3][4] |
| Terminal Half-life (t½) | ~10 hours | [3][4] |
| Protein Binding | 82 - 90% | [4][12] |
Metabolism
Deucravacitinib is metabolized primarily by cytochrome P450 (CYP) 1A2 to form its major active metabolite, BMT-153261.[1][3][4][5] Other enzymes involved in its metabolism include CYP2B6, CYP2D6, carboxylesterase (CES) 2, and uridine glucuronyl transferase (UGT) 1A9.[1][3][4] The active metabolite has pharmacological activity comparable to the parent drug.[1][3][4]
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Deucravacitinib in human plasma. The protocol, including a straightforward liquid-liquid extraction and rapid chromatographic separation, is well-suited for high-throughput analysis in a research setting, enabling accurate assessment of Deucravacitinib pharmacokinetics.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 3. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 7. Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Appl… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. A Validated Quantitative LC-MS/MS Method for Determination of Deucravacitinib in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
Deucravacitinib Hydrochloride: A Tool for Interrogating Autoimmune Disease Mechanisms
Application Notes and Protocols for Researchers
Deucravacitinib, an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), represents a significant advancement in the targeted therapy of immune-mediated diseases. Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2, confers high selectivity and provides researchers with a powerful tool to dissect the roles of TYK2-mediated signaling pathways in the pathogenesis of autoimmune disorders such as psoriasis, psoriatic arthritis, and lupus.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing deucravacitinib hydrochloride in preclinical research settings.
Mechanism of Action
Deucravacitinib distinguishes itself from pan-Janus kinase (JAK) inhibitors by selectively targeting TYK2.[1][2] TYK2 is a key intracellular enzyme that mediates signaling for critical pro-inflammatory cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[2][5] By binding to the regulatory JH2 domain, deucravacitinib locks the TYK2 protein in an inactive conformation, thereby preventing the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[6] This allosteric inhibition mechanism is responsible for its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][4]
The inhibition of the IL-23/Th17 and Type I IFN pathways is central to the therapeutic effects of deucravacitinib.[7][5][8] The IL-23 pathway is a critical driver of the differentiation and maintenance of Th17 cells, which produce inflammatory cytokines like IL-17.[2][7] Type I IFNs also play a significant role in the inflammatory processes of several autoimmune diseases.[2][5]
Data Presentation
The following tables summarize the quantitative data regarding the selectivity and clinical efficacy of Deucravacitinib.
Table 1: In Vitro Potency and Selectivity of Deucravacitinib and other JAK Inhibitors
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (Fold vs. JAK1/2/3) |
| Deucravacitinib | 0.2 [8][9] | >10,000[1] | >10,000[1] | >10,000[1] | >100-2000 fold selective for TYK2[4][10] |
| Tofacitinib | >10,000 | 1.2 | 20 | 1 | Non-selective |
| Upadacitinib | >10,000 | 43 | 110 | 2200 | Selective for JAK1 |
| Baricitinib | >10,000 | 5.9 | 5.7 | >400 | Selective for JAK1/2 |
Data compiled from publicly available sources and may vary based on assay conditions.
Table 2: Clinical Efficacy of Deucravacitinib in Plaque Psoriasis (POETYK PSO-1 & PSO-2 Trials)
| Outcome | Deucravacitinib (6 mg once daily) | Placebo | Apremilast (30 mg twice daily) |
| PASI 75 at Week 16 | 58% (PSO-1) / 53% (PSO-2)[11] | 13% (PSO-1) / 9% (PSO-2)[11] | 35% (PSO-1) / 40% (PSO-2)[11] |
| sPGA 0/1 at Week 16 | 54% (PSO-1) / 50% (PSO-2)[11] | 7% (PSO-1) / 9% (PSO-2)[11] | 32% (PSO-1) / 34% (PSO-2)[11] |
| PASI 90 at Week 24 | ~42%[12] | N/A | ~20%[11] |
PASI 75/90: 75%/90% reduction in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.
Table 3: Effect of Deucravacitinib on Inflammatory Biomarkers in Psoriasis Patients
| Biomarker | Percent Reduction from Baseline (16 weeks) |
| IL-17A | 47-50%[7][13] |
| IL-19 | 72%[7][13] |
| Beta-defensin | 81-84%[7][13] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ard.bmj.com [ard.bmj.com]
- 5. deucravacitinib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. hanc.info [hanc.info]
- 10. Development of a Human Whole Blood Screening Platform to Monitor JAK/STAT Signaling Using High-Throughput Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bristol Myers Squibb - New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 13. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
Preclinical Efficacy and Mechanism of Action of Deucravacitinib Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of Deucravacitinib hydrochloride, a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). Deucravacitinib's unique mechanism of binding to the regulatory pseudokinase (JH2) domain of TYK2 confers high selectivity and distinguishes it from pan-Janus kinase (JAK) inhibitors.[1][2][3] This document outlines detailed protocols for key in vitro and in vivo assays to characterize the potency, selectivity, and efficacy of Deucravacitinib in models of autoimmune and inflammatory diseases, particularly psoriasis and lupus. Furthermore, it presents a compilation of preclinical data in structured tables and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams to facilitate experimental design and data interpretation.
Mechanism of Action
Deucravacitinib is a highly selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[1][4] Unlike other JAK inhibitors that bind to the conserved active (ATP-binding) site in the catalytic (JH1) domain, Deucravacitinib allosterically binds to the regulatory pseudokinase (JH2) domain, which is unique to TYK2.[1][2][3] This allosteric inhibition locks TYK2 in an inactive conformation, thereby blocking downstream signaling of key cytokines implicated in the pathogenesis of various immune-mediated diseases.[2][5] The primary pathways inhibited by Deucravacitinib are the Interleukin-23 (IL-23)/T-helper 17 (Th17) axis, the IL-12 pathway, and the Type I Interferon (IFN) pathway.[4][6][7][8][9] This targeted approach avoids the broader immunosuppressive effects associated with less selective JAK inhibitors.
Caption: Deucravacitinib's Mechanism of Action.
Data Presentation
In Vitro Potency and Selectivity of Deucravacitinib
| Assay Type | Target | IC50 (nM) | Reference |
| Probe Displacement Assay | TYK2 | 0.2 | |
| Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | TYK2 | 0.2 | [10] |
| Morrison Titration (Ki) | TYK2 JH2 | 0.02 | [10] |
| Cellular Assay (IL-12 stimulated IFN-γ production) | TYK2 | 2-19 | |
| Cellular Assay (IL-23 stimulated signaling) | TYK2 | 2-14 | [11] |
| Cellular Assay (Type I IFN stimulated signaling) | TYK2 | 2-14 | [11] |
| In Vitro Kinase Binding Assay | JAK1 | >10,000 | |
| In Vitro Kinase Binding Assay | JAK2 | >10,000 | |
| In Vitro Kinase Binding Assay | JAK3 | >10,000 | |
| Cellular Assay (IL-2 stimulated pSTAT5) | JAK1/3 | >100-fold selective for TYK2 | |
| Cellular Assay (TPO stimulated pSTAT3) | JAK2/2 | >2000-fold selective for TYK2 | |
| Human Whole Blood Assay (IL-12 induced IFN-γ) | TYK2 | 5.9 | [8] |
| Human Whole Blood Assay (IL-2 induced pSTAT5) | JAK1/3 | 2,700 | [8] |
| Human Whole Blood Assay (TPO induced pSTAT3) | JAK2/2 | >10,000 | [8] |
Preclinical Pharmacokinetics of Deucravacitinib
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Mouse | Oral | - | - | - | - | ~4-5 | [11] |
| Dog | Oral | - | - | - | - | ~4-5 | [11] |
| Monkey | Oral | - | - | - | - | ~4-5 | [11] |
| Healthy Human Volunteers | Oral (single dose) | 6 mg | 45 | 2-3 | 473 | 7.9-15.0 | [5][11][12] |
| Healthy Human Volunteers | Oral (multiple doses) | 6 mg QD | - | - | - | 7.5-13.1 | [5] |
Preclinical In Vivo Efficacy of Deucravacitinib
| Animal Model | Species | Dosing Regimen | Key Efficacy Readouts | Reference |
| IL-23-Induced Psoriasis | Mouse | 7.5, 15, 30 mg/kg BID | Dose-dependent reduction in acanthosis. 15 mg/kg as effective as anti-IL-23 antibody. Reduction in IL-17A, IL-21, IL-12, and IL-23 expression in skin. | [11] |
| Imiquimod-Induced Psoriasis | Mouse | - | Reduction in PASI score, epidermal thickness, and inflammatory cytokine levels. | [9] |
| Lupus Model | Mouse | - | Efficacious in murine models of lupus. | [9][11] |
| Systemic Lupus Erythematosus (Phase II) | Human | 3 mg BID, 6 mg BID | Significant improvement in SRI(4) response at week 32. Clinically meaningful improvements in disease activity at week 48. | [13][14][15] |
Experimental Protocols
In Vitro Assays
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.
Materials:
-
Recombinant active TYK2 enzyme
-
TYK2 substrate (e.g., IRS-1tide)
-
Kinase Assay Buffer
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of Deucravacitinib in Kinase Assay Buffer.
-
In a 384-well plate, add the diluted Deucravacitinib or vehicle (DMSO control).
-
Add the TYK2 enzyme to each well, except for the blank control.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 40 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each Deucravacitinib concentration and determine the IC50 value.
This protocol is designed to measure the inhibition of cytokine-induced signaling in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood (from healthy donors)
-
This compound stock solution (in DMSO)
-
Cytokine stimulants (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/3, TPO for JAK2/2)
-
RPMI 1640 medium
-
96-well culture plates
-
ELISA kit for IFN-γ or flow cytometry reagents for pSTAT.
Procedure:
-
Prepare serial dilutions of Deucravacitinib in RPMI 1640.
-
In a 96-well plate, add the diluted Deucravacitinib or vehicle (DMSO control).
-
Add fresh human whole blood to each well.
-
Pre-incubate the plate at 37°C for a specified time.
-
Add the cytokine stimulant to each well to induce signaling.
-
Incubate at 37°C for the appropriate duration (e.g., 24 hours for IFN-γ production).
-
For IFN-γ measurement, centrifuge the plates and collect the plasma. Measure IFN-γ concentration using an ELISA kit according to the manufacturer's instructions.
-
For pSTAT analysis, lyse red blood cells, fix, and permeabilize the remaining cells. Stain with fluorescently labeled antibodies against pSTAT proteins and analyze by flow cytometry.
-
Calculate the percent inhibition for each Deucravacitinib concentration and determine the IC50 value.
Caption: In Vitro Experimental Workflow.
In Vivo Models
This model mimics key features of human plaque psoriasis.
Animals:
-
BALB/c or C57BL/6 mice (female, 8-10 weeks old)
Materials:
-
Imiquimod cream (5%)
-
Vehicle cream (e.g., Vaseline Lanette cream)
-
This compound formulated for oral gavage
-
Calipers
Procedure:
-
Acclimatize mice for at least one week.
-
Shave the dorsal back skin of the mice.
-
Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and right ear for 5-7 consecutive days. Control mice receive vehicle cream.
-
Administer Deucravacitinib or vehicle by oral gavage daily, starting on day 0 or as a therapeutic intervention from a later time point.
-
Monitor daily for body weight, skin erythema, scaling, and thickness.
-
Score the severity of skin inflammation using a modified Psoriasis Area and Severity Index (PASI).
-
Measure ear thickness daily using calipers.
-
At the end of the study, collect skin and ear tissue for histology, cytokine analysis (ELISA or qPCR), and flow cytometry of infiltrating immune cells.
This model specifically targets the IL-23/Th17 axis, a key pathway in psoriasis pathogenesis.
Animals:
-
C57BL/6 mice (female, 8-10 weeks old)
Materials:
-
Recombinant murine IL-23
-
Phosphate-buffered saline (PBS)
-
This compound formulated for oral gavage
-
Calipers
Procedure:
-
Acclimatize mice for at least one week.
-
Administer intradermal injections of recombinant murine IL-23 (e.g., 500 ng in 20 µL PBS) into the ear daily or every other day for a specified period (e.g., 4-8 days). Control mice receive PBS injections.[6][16]
-
Administer Deucravacitinib or vehicle by oral gavage daily.
-
Measure ear thickness daily using calipers.
-
At the end of the study, collect ear tissue for histology, cytokine analysis (ELISA or qPCR), and flow cytometry.
This is a widely used induced model of systemic lupus erythematosus (SLE).
Animals:
-
BALB/c or C57BL/6 mice (female, 8-12 weeks old)
Materials:
-
Pristane (2,6,10,14-tetramethylpentadecane)
-
This compound formulated for oral gavage
-
ELISA kits for autoantibodies (e.g., anti-dsDNA, anti-Sm)
Procedure:
-
Acclimatize mice for at least one week.
-
Administer a single intraperitoneal injection of 0.5 mL of pristane. Control mice receive no injection or a saline injection.
-
Administer Deucravacitinib or vehicle by oral gavage daily, starting from a specified time point post-pristane injection.
-
Monitor mice for the development of lupus-like symptoms, such as ascites and arthritis.
-
Collect serum periodically to measure autoantibody levels by ELISA.
-
At the end of the study (typically several months), assess for glomerulonephritis by measuring proteinuria and performing histological analysis of the kidneys.
-
Analyze immune cell populations in the spleen and lymph nodes by flow cytometry.
Caption: In Vivo Experimental Workflow.
Conclusion
This compound represents a significant advancement in the targeted therapy of immune-mediated diseases due to its novel and highly selective mechanism of action. The protocols and data presented in these application notes provide a robust framework for the preclinical investigation of Deucravacitinib and other selective TYK2 inhibitors. By employing these standardized assays and models, researchers can effectively characterize the pharmacological profile of such compounds and generate the necessary data to support their progression into clinical development. The provided diagrams and tabulated data serve as a valuable resource for designing experiments and for the comparative analysis of new chemical entities targeting the TYK2 pathway.
References
- 1. Induced Model of Systemic Lupus Erythematosus - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. HTRF Human Total TYK2 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 4. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imavita.com [imavita.com]
- 7. tandfonline.com [tandfonline.com]
- 8. skin.dermsquared.com [skin.dermsquared.com]
- 9. Deucravacitinib for the Treatment of Psoriatic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
- 11. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 12. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Bristol Myers Squibb - Late-Breaking Data at EULAR 2022 Demonstrate Deucravacitinib Significantly Improved Disease Activity in Phase 2 PAISLEY Study in Systemic Lupus Erythematosus [news.bms.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Psoriasis Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
Troubleshooting & Optimization
Deucravacitinib hydrochloride solubility improvement for in vitro assays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Deucravacitinib hydrochloride in in vitro assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the aqueous solubility of Deucravacitinib, and why is it challenging to dissolve?
A1: Deucravacitinib is poorly soluble in water.[1] Reported aqueous solubility values are as low as 0.159 mg/mL, with some studies on the free base form noting solubility as low as 5.2 µg/mL.[2] This low aqueous solubility is a primary reason for dissolution challenges in physiological buffers and cell culture media.
Q2: Which organic solvent is recommended for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of Deucravacitinib.[3][4][5][6] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly decrease the compound's solubility.[5]
Q3: My this compound is not fully dissolving in DMSO. What can I do?
A3: If you encounter issues dissolving the compound in DMSO, gentle warming or sonication is recommended to facilitate dissolution.[3][6] Ensure you are using a sufficient volume of fresh, high-quality DMSO.
Q4: How does pH affect the solubility of Deucravacitinib?
A4: The solubility of Deucravacitinib is pH-dependent, increasing as the pH of the solvent decreases.[7] For aqueous-based formulations, the use of an acidic buffer has been shown to improve solubility.[1]
Q5: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue known as "precipitation upon dilution." To mitigate this, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity. Add the DMSO stock solution to your medium dropwise while vortexing or stirring the medium to ensure rapid mixing and prevent localized areas of high concentration that can lead to precipitation.
Q6: Can I use solvents other than DMSO for my experiments?
A6: While DMSO is the primary choice, other solvents have been explored, particularly for topical formulations. These include PEG 400, diethylene glycol monoethyl ether (DEGEE), and dimethyl isosorbide (DMI).[1] However, for most standard in vitro assays, DMSO is the preferred starting solvent due to its high solubilizing power for this compound. Deucravacitinib is generally considered insoluble in ethanol and water.[5]
Quantitative Solubility Data
The following table summarizes the solubility of Deucravacitinib in various solvents as reported in the literature.
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes | Citations |
| DMSO | Up to 85 mg/mL | ~199.8 mM | Use of fresh, anhydrous DMSO is critical. Sonication may be required. | [3][4][5][6] |
| Water | 0.009 - 0.159 mg/mL | ~0.02 - 0.37 mM | Poorly soluble; solubility increases at lower pH. | [1][2][7] |
| Ethanol | Insoluble | N/A | Not a recommended solvent. | [5] |
| PEG 400 | 0.64% w/w | N/A | Primarily explored for topical formulations. | [1] |
| DEGEE | 0.62% w/w | N/A | Primarily explored for topical formulations. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Deucravacitinib Stock Solution in DMSO
Objective: To prepare a high-concentration, readily usable stock solution for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. (Note: The molecular weight of Deucravacitinib is 425.46 g/mol ). For 1 mL of a 10 mM solution, you would need 4.25 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For example, add 1 mL of DMSO to 4.25 mg of the compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.[3][6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Concentrations in Cell Culture Medium
Objective: To dilute the high-concentration DMSO stock solution into an aqueous medium for cell-based assays while minimizing precipitation.
Materials:
-
10 mM Deucravacitinib stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium or physiological buffer
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Pre-warm Medium: Warm the required volume of cell culture medium or buffer to 37°C.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, you will need 10 µL of the stock solution.
-
Dilution Technique: a. Place the 10 mL of pre-warmed medium in a sterile conical tube. b. While gently vortexing or swirling the tube of medium, add the 10 µL of the DMSO stock solution drop-by-drop directly into the medium. c. Continue to mix for an additional 10-15 seconds to ensure the solution is homogenous.
-
Final DMSO Check: Confirm that the final concentration of DMSO in the working solution is non-toxic to your cells (typically ≤0.5%). In the example above, the final DMSO concentration is 0.1%.
-
Use Immediately: Use the freshly prepared working solution for your in vitro assay immediately to minimize the risk of compound precipitation over time.
Visualizations
Mechanism & Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway inhibited by Deucravacitinib and the experimental workflow for preparing solutions for in vitro assays.
Caption: Experimental workflow for preparing Deucravacitinib solutions.
Caption: Deucravacitinib allosterically inhibits the TYK2 signaling pathway.
References
- 1. WO2023076515A1 - Topical formulations of deucravacitinib - Google Patents [patents.google.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Deucravacitinib | BMS-986165 | TYK2 Inhibitor | TargetMol [targetmol.com]
- 7. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing Deucravacitinib hydrochloride off-target effects in experiments
Deucravacitinib Hydrochloride Technical Support Center
Welcome to the technical support resource for researchers using this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate potential off-target effects and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Deucravacitinib?
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] It uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved catalytic (JH1) domain targeted by traditional pan-JAK inhibitors.[3][4][5][6] This allosteric binding locks the TYK2 enzyme in an inactive conformation, preventing downstream signaling of key cytokines like IL-12, IL-23, and Type I interferons.[3][4][7][8][9]
Q2: How does Deucravacitinib's selectivity compare to other Janus Kinase (JAK) inhibitors?
Deucravacitinib's allosteric mechanism of binding to the unique JH2 domain gives it exceptionally high selectivity for TYK2.[5][6][10][11] In vitro and cellular assays have demonstrated that it is 100- to 2000-fold more selective for TYK2 than for JAK1, JAK2, or JAK3.[4][12][13] In contrast, conventional JAK inhibitors (e.g., Tofacitinib, Baricitinib) are ATP-competitive, targeting the JH1 domain which is structurally similar across the JAK family, leading to broader inhibition.[1][3][14]
Q3: What are the known off-target effects of Deucravacitinib?
Due to its high selectivity, Deucravacitinib has a low risk of off-target effects, particularly concerning the inhibition of JAK1, JAK2, and JAK3 at clinically and experimentally relevant concentrations.[9][10][15][16] The use of deuterium in its chemical structure also slows metabolism, reducing the formation of metabolites that might have broader activity.[17] While inhibition of other non-JAK kinases is theoretically possible for any inhibitor, significant off-target activity for Deucravacitinib has not been a prominent finding in selectivity profiling. The most common adverse events noted in clinical trials are generally mild and include nasopharyngitis and upper respiratory tract infections.[1][9][12]
Q4: I am observing an unexpected phenotype in my cell-based assay. Could this be an off-target effect?
While Deucravacitinib is highly selective, unexpected results should be investigated systematically. An unexpected phenotype could be due to several factors:
-
On-target, context-specific effects: The phenotype may be a genuine consequence of TYK2 inhibition in your specific cellular model that has not been previously characterized.
-
High concentration artifacts: At very high concentrations, far exceeding the IC50 for TYK2, the risk of off-target kinase inhibition increases.[18]
-
Cell line-specific dependencies: Your cell line may have a unique dependency on TYK2 signaling or a related pathway.
-
Compound purity or solvent effects: Ensure the quality of your Deucravacitinib sample and that the solvent (e.g., DMSO) concentration is not causing confounding effects.
To dissect this, it is crucial to perform dose-response experiments and include appropriate controls (see Troubleshooting Guide).
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the inhibitory potency (IC50) of Deucravacitinib against JAK family kinases from whole blood assays, demonstrating its high selectivity for TYK2.
| Kinase Target (Signaling Pair) | Deucravacitinib IC50 (nM) | Tofacitinib IC50 (nM) | Upadacitinib IC50 (nM) | Baricitinib IC50 (nM) |
| TYK2/JAK2 (stimulated by IL-12) | 14 | 500 | 800 | 400 |
| JAK1/JAK3 (stimulated by IL-2) | 2000 | 12 | 1.8 | 11 |
| JAK2/JAK2 (stimulated by TPO) | >10000 | 290 | 25 | 32 |
Data compiled from published in vitro whole blood assays. Actual values may vary based on experimental conditions.[15][19]
Visualizations: Mechanisms and Workflows
Deucravacitinib's Allosteric Mechanism
Caption: Comparison of ATP-competitive vs. Deucravacitinib's allosteric inhibition mechanism.
TYK2 Signaling Pathway
Caption: Deucravacitinib selectively inhibits TYK2 in the JAK-STAT signaling cascade.
Troubleshooting Guide
Issue: My experimental results are inconsistent or show an unexpected phenotype.
Use this workflow to determine if the observed effect is on-target or potentially off-target.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting unexpected experimental outcomes.
Detailed Experimental Protocols
Protocol 1: Cellular Assay for TYK2 Target Engagement (pSTAT Inhibition)
This protocol measures the inhibition of IL-23-induced STAT3 phosphorylation in a human cell line (e.g., NK-92) to confirm Deucravacitinib's on-target activity.
Materials:
-
NK-92 cells (or other TYK2-expressing cell line)
-
RPMI-1640 medium with appropriate supplements
-
Recombinant Human IL-23
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Phospho-STAT3 (pY705) antibody, conjugated (e.g., Alexa Fluor 647)
-
Flow cytometer
Methodology:
-
Cell Preparation: Culture NK-92 cells according to standard protocols. On the day of the experiment, wash and resuspend cells in serum-free media at a concentration of 2 x 10^6 cells/mL.
-
Inhibitor Treatment: Prepare serial dilutions of Deucravacitinib in serum-free media. Add 50 µL of cell suspension to each well of a 96-well U-bottom plate. Add 50 µL of the diluted Deucravacitinib (or DMSO vehicle control) and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Prepare an IL-23 solution at 2x the final desired concentration (e.g., 40 ng/mL for a 20 ng/mL final concentration). Add 100 µL of the IL-23 solution to the appropriate wells. Include an unstimulated control well. Incubate for 15-20 minutes at 37°C.
-
Fixation: Stop the reaction by adding 1 mL of cold PBS to each well, pellet the cells by centrifugation, and discard the supernatant. Immediately fix the cells by resuspending the pellet in 100 µL of Fixation Buffer for 20 minutes at 4°C.
-
Permeabilization & Staining: Wash the fixed cells twice with Perm/Wash buffer. Resuspend the cells in 100 µL of Perm/Wash buffer containing the anti-pSTAT3 antibody at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells once more and resuspend in PBS. Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Analysis: Gate on the cell population and calculate the median fluorescence intensity (MFI) for pSTAT3 in each sample. Plot the MFI against the Deucravacitinib concentration to determine the IC50 value.
Protocol 2: Counterscreen for Off-Target JAK1/2 Inhibition
This protocol uses IFNγ-induced STAT1 phosphorylation, a pathway dependent on JAK1 and JAK2, to rule out off-target effects.
Materials:
-
HeLa or similar IFNγ-responsive cell line
-
Recombinant Human IFNγ
-
Deucravacitinib and a known pan-JAK inhibitor (e.g., Tofacitinib) as a positive control.
-
Phospho-STAT1 (pY701) antibody, conjugated
-
Other materials as listed in Protocol 1.
Methodology:
-
Cell Culture & Treatment: Follow steps 1 and 2 from Protocol 1, using HeLa cells and substituting Deucravacitinib and the positive control inhibitor.
-
Cytokine Stimulation: Stimulate cells with IFNγ (e.g., final concentration of 10 ng/mL) for 15-20 minutes at 37°C.
-
Staining & Analysis: Follow steps 4-7 from Protocol 1, using an anti-pSTAT1 antibody.
-
Interpretation: Deucravacitinib should show minimal to no inhibition of pSTAT1 at concentrations that potently inhibit pSTAT3 in the on-target assay (Protocol 1). The positive control inhibitor should potently block pSTAT1 phosphorylation, validating the assay. This result confirms the selectivity of Deucravacitinib for the TYK2-mediated pathway over the JAK1/2-mediated pathway.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial — Olink® [olink.com]
- 8. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 9. The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Selective Inhibition of Tyrosine Kinase 2 with Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 16. researchgate.net [researchgate.net]
- 17. Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. skin.dermsquared.com [skin.dermsquared.com]
Optimizing Deucravacitinib Hydrochloride Dosage for Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Deucravacitinib hydrochloride in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] Unlike other JAK inhibitors that target the highly conserved catalytic domain, Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[1][2][3] This unique binding mechanism locks the TYK2 protein in an inactive conformation, thereby preventing its activation and downstream signaling.[4] By selectively inhibiting TYK2, Deucravacitinib effectively blocks the signaling pathways of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[5][6][7]
Q2: How do I prepare a stock solution of this compound?
For in vitro cell culture experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution, for example, at 10 mM, which can then be further diluted in cell culture medium to the desired final concentration. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is a recommended starting concentration for my cell culture experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on published data, a concentration range of 2 nM to 19 nM has been shown to effectively suppress IL-12, IL-23, and IFN-α signaling in cellular assays.[8] For initial experiments, it is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. A good starting point for a dose-response study could be a range from 1 nM to 1 µM.
Q4: In which cell lines has Deucravacitinib been tested?
Deucravacitinib has been evaluated in various in vitro systems, primarily using human whole blood and peripheral blood mononuclear cells (PBMCs) to assess its impact on immune cell function.[1][8] Functional assays have been conducted on hematopoietic stem cells and natural killer (NK) cells.[1]
Quantitative Data Summary
The following tables summarize the inhibitory activity of Deucravacitinib in different in vitro assay systems.
Table 1: IC50 Values of Deucravacitinib in Human Whole Blood Assays [8]
| Signaling Pathway | Stimulant | Endpoint | Deucravacitinib IC50 (nM) |
| TYK2/JAK2 | IL-12 | IFN-γ production | 42 |
| JAK1/JAK3 | IL-2 | STAT5 phosphorylation | 1646 |
| JAK2/JAK2 | Thrombopoietin (TPO) | STAT3 phosphorylation | >10,000 |
Table 2: Potency of Deucravacitinib in Cellular Functional Assays [1]
| Cell Type/Assay | Endpoint | Deucravacitinib IC50 (nM) |
| Hematopoietic Stem Cells | Erythroid Colony Formation | >5000 |
| Hematopoietic Stem Cells | Myeloid Colony Formation | >5000 |
| Hematopoietic Stem Cells | Megakaryocyte Colony Formation | >5000 |
| Natural Killer (NK) Cells | IL-15 induced pSTAT | 936 |
| Natural Killer (NK) Cells | IL-15 induced CD107a expression | 916 |
| Natural Killer (NK) Cells | IL-15 induced proliferation | 711 |
| Monocytic Dendritic Cells | IFNα mediated CXCL9 production | 4 |
| Monocytic Dendritic Cells | IFNα mediated CXCL10 production | 9 |
Experimental Protocols & Workflows
Deucravacitinib Signaling Pathway
Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine-induced STAT phosphorylation.
Experimental Workflow for Assessing Deucravacitinib Efficacy
Caption: A typical workflow for evaluating the in vitro efficacy of Deucravacitinib.
Protocol 1: Western Blot Analysis of STAT Phosphorylation
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. The following day, starve the cells in serum-free medium for 2-4 hours. Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO as a vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-12 or 1000 U/mL IFN-α) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated STAT (p-STAT) and total STAT overnight at 4°C. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-STAT signal to the total STAT signal.
Protocol 2: qPCR Analysis of Target Gene Expression
-
Cell Seeding and Treatment: Follow the same procedure as for the Western blot protocol, but with a longer incubation time after cytokine stimulation (e.g., 4-24 hours) to allow for gene transcription.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for the target genes (e.g., IFN-stimulated genes like CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Troubleshooting Guide
Caption: A guide to troubleshooting common issues in Deucravacitinib cell culture experiments.
References
- 1. Non-Clinical Evaluations of Deucravacitinib and Janus Kinase Inhibitor Specificity in Inflammatory or Homeostatic Pathways - ACR Meeting Abstracts [acrabstracts.org]
- 2. Frontiers | Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 6. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Deucravacitinib hydrochloride stability in different experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability of deucravacitinib hydrochloride under various experimental conditions. It includes troubleshooting guides and frequently asked questions to assist researchers in their laboratory work.
Stability Under Stress: Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. This compound has been subjected to various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis, to identify potential degradation products and pathways.
Summary of Forced Degradation Results
While specific quantitative data from a comprehensive time-course degradation study is not publicly available in a consolidated table, published research indicates that deucravacitinib is susceptible to degradation under certain stress conditions. A significant degradation product has been identified under hydrolytic conditions.
| Stress Condition | Observation | Key Degradation Product |
| Acidic Hydrolysis | Degradation observed. | A hydrolytic degradant with a protonated molecular ion peak at m/z 358.1805 has been characterized.[1][2][3] |
| Basic Hydrolysis | Degradation observed. | Same hydrolytic degradant as observed in acidic conditions is likely formed. |
| Oxidative | Degradation observed. | Characterization of specific oxidative degradants is ongoing. |
| Thermal | Subjected to thermal stress. | Specific degradation profile under thermal stress is not detailed in available literature. |
| Photolytic | Subjected to photolytic stress. | Specific degradation profile under photolytic stress is not detailed in available literature. |
Note: The identified hydrolytic degradation product has shown a potential for mutagenicity in in silico tests, highlighting the importance of using a stability-indicating analytical method to monitor the purity of deucravacitinib.[1][2][3]
Experimental Protocols
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating deucravacitinib from its degradation products and accurately quantifying it.
Stability-Indicating HPLC Method
This method has been successfully used to separate deucravacitinib from its hydrolytic degradation product.[1][2][3]
-
Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5µ)
-
Mobile Phase:
-
Solvent A: Ammonium acetate buffer (pH 4.75)
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Visualizing Key Processes
Deucravacitinib Signaling Pathway
Deucravacitinib is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It allosterically inhibits TYK2 by binding to its regulatory pseudokinase (JH2) domain. This unique mechanism prevents the downstream signaling of key cytokines involved in inflammatory and autoimmune diseases, such as IL-23, IL-12, and Type I interferons.
Caption: Deucravacitinib's mechanism of action in the JAK-STAT pathway.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing the resulting samples using a stability-indicating HPLC method.
Caption: Workflow for forced degradation studies of Deucravacitinib HCl.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: Deucravacitinib has low aqueous solubility, which is pH-dependent; solubility increases in acidic conditions.[4][5] For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent. For in vivo experiments, various solvent systems can be used.
Recommended Solvent Systems for In Vivo Studies:
| Solvent System Components | Solubility | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution |
| 50% PEG300, 50% Saline | 10 mg/mL | Clear solution; may require sonication |
Tips for Dissolving:
-
Use Fresh DMSO: Moisture-absorbing DMSO can reduce solubility.
-
Sonication: If the compound is not dissolving, sonication can help accelerate the process.
-
pH Adjustment: For aqueous solutions, lowering the pH with an acidic buffer can improve solubility.[6]
-
Co-solvents: Ether-based solvents like PEG 400, diethylene glycol monoethyl ether (DEGEE), and dimethyl isosorbide (DMI) can enhance solubility, especially when used in combination and with an acidic buffer.[6]
Q2: My deucravacitinib solution appears cloudy or has precipitated over time. What could be the cause?
A2: Precipitation can occur due to several factors:
-
Solvent Choice and Concentration: The solubility limits in your chosen solvent system may have been exceeded. Refer to the solubility table above for guidance.
-
pH Changes: If you are using a buffered solution, ensure the pH remains stable, as an increase in pH can decrease solubility.
-
Temperature: Storing solutions at lower temperatures can sometimes lead to precipitation. Check the stability of your specific formulation at the intended storage temperature.
-
Incompatibility with Other Reagents: While specific incompatibilities are not widely documented, it is good practice to assess the compatibility of deucravacitinib with other components in your experimental setup.
Troubleshooting Steps:
-
Re-dissolve: Try gentle warming or sonication to redissolve the precipitate.
-
Adjust Solvent System: Consider increasing the proportion of the organic co-solvent or adding a solubilizing agent like Tween-80.
-
Check pH: If applicable, measure and adjust the pH of your solution.
-
Prepare Fresh Solutions: If precipitation is persistent, it is best to prepare fresh solutions before each experiment.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintain the integrity of the compound.
-
Powder: Store at -20°C for long-term stability.
-
Stock Solutions:
-
In DMSO: Can be stored at -80°C for up to one year and at -20°C for up to six months.
-
Avoid repeated freeze-thaw cycles. It is recommended to aliquot stock solutions into smaller, single-use volumes.
-
Q4: I am observing unexpected peaks in my HPLC chromatogram. Could these be degradation products?
A4: Yes, unexpected peaks could indicate the presence of degradation products, especially if the sample has been stored improperly or subjected to harsh conditions.
Logical Troubleshooting Flow for Unexpected Peaks:
Caption: Troubleshooting guide for identifying the source of unexpected HPLC peaks.
References
- 1. Separation and characterization of hydrolytic degradation product of deucravacitinib by validated high‐performance liqu… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Separation and characterization of hydrolytic degradation product of deucravacitinib by validated high‐performance liquid chromatography method and liquid chromatography‐mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bms.com [bms.com]
- 6. WO2023076515A1 - Topical formulations of deucravacitinib - Google Patents [patents.google.com]
Pan-assay interference compounds (PAINS) assessment for Deucravacitinib
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Deucravacitinib in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and ensure the generation of reliable data.
Frequently Asked Questions (FAQs)
Q1: What is Deucravacitinib and what is its mechanism of action?
Deucravacitinib is an oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] It functions through a unique allosteric inhibition mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active (JH1) domain targeted by many other kinase inhibitors.[4][5][6][7] This binding locks the TYK2 protein in an inactive conformation, thereby blocking the signaling of key cytokines such as IL-12, IL-23, and type I interferons, which are implicated in the pathogenesis of various immune-mediated diseases.[5][6][8]
Q2: Has Deucravacitinib been assessed for Pan-Assay Interference Compounds (PAINS) liability?
While specific, publicly available reports detailing a formal PAINS assessment of Deucravacitinib are not readily found, its development as a highly selective, first-in-class FDA-approved drug by Bristol Myers Squibb suggests it has undergone extensive preclinical screening.[1] Such screening protocols are designed to identify and eliminate compounds with promiscuous activity or those that interfere with assay technologies. The high selectivity of Deucravacitinib for TYK2 over other kinases, including JAK1, JAK2, and JAK3, further suggests a low propensity for non-specific interactions that are characteristic of PAINS.[9][10][11][12][13]
Q3: What makes Deucravacitinib less likely to be a promiscuous inhibitor?
Deucravacitinib's allosteric mechanism of action contributes to its high selectivity.[4][6][7] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket of the catalytic domain, Deucravacitinib binds to the less conserved regulatory pseudokinase domain of TYK2.[4][5][6] This specific interaction minimizes off-target binding to other kinases that share similar ATP-binding sites, reducing the likelihood of promiscuous inhibition.
Troubleshooting Guide
Issue: I am observing unexpected inhibition or activation in my assay when using Deucravacitinib.
Even with highly selective compounds, unexpected results can occur. This guide provides a systematic approach to troubleshooting.
Step 1: Verify Compound Identity and Integrity
-
Question: Is the compound what you think it is, and is it stable?
-
Action:
-
Confirm the chemical identity and purity of your Deucravacitinib sample using methods like LC-MS or NMR.
-
Ensure proper storage conditions to prevent degradation.
-
Prepare fresh stock solutions.
-
Step 2: Review Assay Design and Technology
-
Question: Could the assay format be susceptible to interference?
-
Action:
-
Fluorescence-based assays: Be aware of potential quenching or autofluorescence from the compound. Run appropriate controls (e.g., compound in the absence of the target protein).
-
HTS assays: Promiscuous inhibitors can be more prevalent in high-throughput screening formats. Consider orthogonal assays with different detection methods to validate hits.
-
Cell-based assays: High concentrations of any compound can lead to cytotoxicity, which can be misinterpreted as specific inhibition. Always include a cytotoxicity assay (e.g., MTS or CellTiter-Glo) in parallel.
-
Step 3: Investigate Potential for Non-Specific Inhibition
-
Question: Could the observed effect be independent of the intended target?
-
Action:
-
Dose-response curve analysis: A steep dose-response curve can sometimes be indicative of non-specific effects like aggregation.
-
Counter-screening: Test Deucravacitinib in an assay with an unrelated target to assess specificity.
-
Detergent sensitivity: The inclusion of a non-ionic detergent (e.g., Triton X-100) can disrupt compound aggregates. If the inhibitory effect is significantly reduced in the presence of a detergent, it may suggest aggregation-based inhibition.
-
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a dilution series of Deucravacitinib in the assay buffer.
-
In a microplate, add the compound dilutions to wells with and without the assay's fluorescent probe/substrate.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
A significant signal from wells containing only the compound and buffer indicates autofluorescence.
Protocol 2: FRET-Based Kinase Assay
-
Dispense the kinase, substrate, and Deucravacitinib (at various concentrations) into a low-volume microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time.
-
Stop the reaction and add the detection reagents (e.g., lanthanide-labeled antibody and acceptor fluorophore).
-
Read the time-resolved FRET signal.
-
Include controls for background (no ATP) and maximal signal (no inhibitor).
Data Presentation
Table 1: Kinase Selectivity Profile of Deucravacitinib
| Kinase | Inhibition Metric (IC50 or Ki) | Selectivity Fold vs. TYK2 | Reference |
| TYK2 | ~0.02 nM (Ki, pseudokinase domain binding) | - | [9] |
| JAK1 | >100-fold less potent than TYK2 | >100 | [12][13] |
| JAK2 | >2000-fold less potent than TYK2 | >2000 | [12][13] |
| JAK3 | >100-fold less potent than TYK2 | >100 | [12][13] |
| BMPR2 | 193 nM (IC50) | ~9650 | [14] |
Note: Selectivity data is based on in vitro cellular assays and binding assays. Values can vary depending on the specific assay conditions.
Visualizations
References
- 1. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 2. clinician.com [clinician.com]
- 3. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 7. TYK2 inhibitor deucravacitinib shows impressive long-term response in psoriasis - Medical Conferences [conferences.medicom-publishers.com]
- 8. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 14. Deucravacitinib | 1609392-27-9 [chemicalbook.com]
Impact of serum proteins on Deucravacitinib hydrochloride activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Deucravacitinib hydrochloride in in vitro experiments. The focus is on understanding and mitigating the impact of serum proteins on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: How does the high plasma protein binding of Deucravacitinib affect its in vitro activity?
Deucravacitinib exhibits high plasma protein binding, ranging from 82% to 90%.[1] In standard cell culture media supplemented with serum, such as fetal bovine serum (FBS), a significant portion of the Deucravacitinib you add will be bound to serum proteins, primarily albumin. Only the unbound, or "free," fraction of the drug is available to interact with its target, TYK2, within the cells.[2][3] This can lead to an apparent decrease in potency (a higher IC50 value) compared to serum-free assay conditions. For highly protein-bound compounds, even the 5-10% FBS in typical cell culture media can result in over 90% of the compound being protein-bound, leading to a significant overestimation of the true active concentration.[2]
Q2: Should I use serum-free or serum-containing media for my Deucravacitinib experiments?
The choice between serum-free and serum-containing media depends on your experimental goals.
-
Serum-free media: Provides a more direct measure of Deucravacitinib's intrinsic potency on its target without the confounding factor of protein binding. This is useful for mechanistic studies and for comparing the potency of different compounds.
-
Serum-containing media: More closely mimics the physiological environment. However, the results will reflect the "apparent" potency, which is influenced by protein binding. If you choose to use serum-containing media, it is crucial to consider the protein concentration and its effect on the free fraction of Deucravacitinib.
Q3: How can I estimate the free concentration of Deucravacitinib in my cell culture media?
While direct measurement of the free drug concentration can be complex, you can estimate it. For compounds with high protein binding, it's important to correct the nominal concentration for the fraction bound to proteins in your media.[2][4] You can find user-friendly tools and models to help calculate the protein binding-corrected concentrations for in vitro testing.[4]
Troubleshooting Guide
Q1: My IC50 value for Deucravacitinib is higher than what is reported in the literature. What could be the reason?
Several factors could contribute to a higher than expected IC50 value:
-
Presence of Serum: As discussed in the FAQs, if your assay medium contains serum (e.g., FBS), a significant portion of Deucravacitinib will be protein-bound and inactive. The IC50 values reported in the literature may have been determined in serum-free conditions or whole blood assays where these factors are accounted for.[5][6]
-
Cell Density: High cell densities can sometimes lead to increased non-specific binding of the compound or faster metabolism, reducing its effective concentration.
-
ATP Concentration: In kinase assays, the concentration of ATP can influence the IC50 of ATP-competitive inhibitors. However, Deucravacitinib is an allosteric inhibitor that binds to the regulatory pseudokinase domain of TYK2, not the ATP-binding site, so this is less likely to be a major factor.[7]
-
Assay-Specific Conditions: Differences in incubation time, temperature, and the specific cell line or reagents used can all affect the outcome.
Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?
-
Standardize Serum Lots: If using serum, be aware that there can be lot-to-lot variability in protein composition. Using the same lot of serum for a series of experiments can improve consistency.
-
Control for Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Ensure Proper Compound Dissolution: this compound has pH-dependent solubility.[8] Ensure that your stock solutions are fully dissolved and that the final concentration in your assay medium does not lead to precipitation.
-
Use Appropriate Controls: Always include positive and negative controls in your experiments. A known TYK2 inhibitor can serve as a positive control, while a vehicle-only control (e.g., DMSO) is essential as a negative control.
Quantitative Data Summary
| Assay Type | Target Pathway | IC50 (nM) | Reference |
| In Vitro Whole Blood Assay | TYK2/JAK2 (IL-12 induced IFN-γ production) | 100 | [5][6] |
| Cell-based Assays | IL-23, IL-12, and Type I IFN signaling | 2-14 | [1] |
| Probe Displacement Assay | TYK2 enzyme binding | 0.2 | [9] |
Experimental Protocols
Detailed Methodology: In Vitro Whole Blood Assay for Deucravacitinib Activity
This protocol is adapted from methodologies used to assess the in vitro activity of Deucravacitinib and other JAK inhibitors in a physiologically relevant matrix.[6][10]
Objective: To determine the IC50 of Deucravacitinib by measuring the inhibition of IL-12-induced IFN-γ production in human whole blood.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Heparinized whole blood from healthy donors
-
Recombinant human IL-12
-
RPMI 1640 medium
-
IFN-γ ELISA kit
-
96-well cell culture plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%).
-
-
Assay Setup:
-
Add the diluted Deucravacitinib or vehicle control to the wells of a 96-well plate.
-
Add heparinized whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 1 hour) to allow the compound to equilibrate.
-
-
Stimulation:
-
Prepare a solution of recombinant human IL-12 in RPMI 1640 medium.
-
Add the IL-12 solution to the wells to stimulate IFN-γ production. Include unstimulated controls (blood with vehicle but no IL-12).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Measurement of IFN-γ:
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of IFN-γ in the plasma samples using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background IFN-γ levels from the unstimulated controls.
-
Plot the IFN-γ concentration against the logarithm of the Deucravacitinib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skin.dermsquared.com [skin.dermsquared.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Deucravacitinib Hydrochloride Stock Solutions: A Technical Guide to Preventing Precipitation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of Deucravacitinib hydrochloride precipitation in stock solutions. By understanding the solubility characteristics of this compound and employing appropriate preparation techniques, researchers can ensure the integrity and reliability of their experiments.
Troubleshooting Guide: Addressing this compound Precipitation
Precipitation of this compound from a stock solution can compromise experimental results. The following guide provides a systematic approach to diagnosing and resolving this issue.
Problem: Precipitate observed in the stock solution.
Step 1: Initial Assessment
-
Visual Inspection: Characterize the precipitate. Is it crystalline or amorphous? Does it reappear after warming?
-
Solvent System Review: What solvent was used (e.g., DMSO, ethanol, PBS)? What was the final concentration of the stock solution?
-
Storage Conditions: At what temperature was the solution stored? For how long?
Step 2: Identifying the Root Cause
The primary cause of this compound precipitation is its low aqueous solubility. The free base form has a reported aqueous solubility as low as 5.2 μg/mL, and the hydrochloride salt is also poorly soluble in water, with a reported solubility of about 0.009 mg/mL to 0.159 mg/mL.[1][2][3]
DOT Diagram: Root Cause Analysis of Precipitation
Caption: Factors contributing to this compound precipitation.
Step 3: Corrective Actions
Based on the root cause, implement the following solutions:
-
Optimize Solvent Selection:
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[4][5] Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce solubility.[5]
-
Co-solvents: For dilutions into aqueous media, the use of co-solvents is often necessary. Common co-solvents include PEG300, Tween 80, and corn oil.[2][6]
-
-
Adjust Concentration: Prepare a more dilute stock solution if precipitation persists even in an appropriate organic solvent.
-
pH Modification: For aqueous-based formulations, acidification can improve the solubility of Deucravacitinib.[3] The use of an acidic buffer should be considered.[3]
-
Temperature Control: Store stock solutions at the recommended temperature, typically -20°C or -80°C for long-term storage.[2][4] Before use, allow the solution to equilibrate to room temperature slowly and ensure all precipitate has redissolved. Gentle warming and vortexing can aid in redissolving the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is the most effective solvent.[4][5] It is crucial to use fresh, anhydrous DMSO to avoid introducing water, which can lead to precipitation.[5]
Q2: I need to dilute my DMSO stock solution into an aqueous buffer for my cell-based assay, but it precipitates. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To mitigate this, consider the following:
-
Use a Co-solvent System: Prepare an intermediate dilution in a co-solvent like PEG300 before the final dilution into your aqueous buffer. A common formulation for in vivo studies involves a combination of DMSO, PEG300, Tween 80, and saline.[2][6]
-
Increase the Final Volume: By diluting to a larger final volume, the final concentration of this compound will be lower, which may prevent it from exceeding its solubility limit in the aqueous buffer.
-
Acidify the Aqueous Buffer: If your experimental conditions permit, lowering the pH of the aqueous buffer can increase the solubility of Deucravacitinib.[3]
Q3: What are the reported solubility values for this compound?
A3: The solubility of this compound varies significantly depending on the solvent. The following table summarizes the available data:
| Solvent System | Solubility | Reference(s) |
| Water | 0.159 mg/mL | [1] |
| Water | ~0.009 mg/mL | [3] |
| DMSO | ≥ 2.5 mg/mL | [6] |
| DMSO | 33.33 mg/mL (may require sonication) | [4][6] |
| DMSO | 85 mg/mL | [5] |
| PEG 400 | 0.64% w/w | [3] |
| Diethylene glycol monoethyl ether (DEGEE) | 0.62% w/w | [3] |
| Dimethyl isosorbide (DMI) | 0.51% w/w | [3] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 2.5 mg/mL | [6] |
Q4: How should I store my this compound stock solutions?
A4: For long-term stability, it is recommended to store stock solutions in aliquots at -20°C or -80°C.[2][4] This prevents repeated freeze-thaw cycles which can degrade the compound and affect its solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 461.93 g/mol ).
-
Weigh the compound: Accurately weigh the calculated mass of this compound and place it in a sterile vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Store the solution: Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes and store at -20°C or -80°C.
DOT Diagram: Stock Solution Preparation Workflow
Caption: Workflow for preparing a stable Deucravacitinib HCl stock solution.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300 (optional, for intermediate dilution)
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
Procedure:
-
Thaw the stock solution: Slowly thaw the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended):
-
Dilute the 10 mM DMSO stock solution in PEG300 to an intermediate concentration (e.g., 1 mM).
-
-
Prepare the final working solution:
-
Serially dilute the DMSO stock or the intermediate PEG300 solution into the pre-warmed aqueous assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO is compatible with your assay (typically ≤ 0.5%).
-
-
Use immediately: It is best to prepare the final working solutions fresh for each experiment to minimize the risk of precipitation.
Disclaimer: The information provided in this technical support guide is for research purposes only. Researchers should always consult relevant literature and perform their own optimization experiments to determine the most suitable conditions for their specific applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Interleukin Related | 1609392-28-0 | Invivochem [invivochem.com]
- 3. WO2023076515A1 - Topical formulations of deucravacitinib - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Deucravacitinib Metabolism and Drug Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the CYP450 metabolism of deucravacitinib and its potential for drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of deucravacitinib?
A1: Deucravacitinib is primarily metabolized in the liver. The main pathway is N-demethylation, which is mediated by the cytochrome P450 enzyme CYP1A2, leading to the formation of its major active metabolite, BMT-153261.[1][2][3][4][5][6][7] Other enzymes, including CYP2B6, CYP2D6, carboxylesterase (CES) 2, and uridine glucuronyl transferase (UGT) 1A9, contribute to a lesser extent to its metabolism.[2][3][4][5][6][7]
Q2: Does deucravacitinib have a significant potential for inhibiting or inducing CYP450 enzymes?
A2: Based on in vitro studies, deucravacitinib is not considered a clinically significant inhibitor or inducer of major CYP450 enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4.[8]
Q3: What are the known clinically significant drug-drug interactions with deucravacitinib related to CYP450 metabolism?
A3: While deucravacitinib itself has a low propensity for causing CYP-mediated drug interactions, its metabolism can be affected by potent inhibitors or inducers of CYP1A2. However, dedicated clinical studies have shown that co-administration with fluvoxamine (a strong CYP1A2 inhibitor) or ritonavir (a CYP1A2 inducer) did not result in clinically significant changes in deucravacitinib pharmacokinetics.[8]
Q4: What is the pharmacokinetic profile of deucravacitinib and its major metabolite?
A4: Deucravacitinib exhibits dose-proportional pharmacokinetics.[4][7] Following oral administration, it is well-absorbed with an absolute bioavailability of 99%.[5][7] The major active metabolite, BMT-153261, has a circulating exposure that is approximately 20% of the total drug-related components.[2][3][4][5][7]
Pharmacokinetic Parameters of Deucravacitinib and BMT-153261
| Parameter | Deucravacitinib (6 mg once daily) | BMT-153261 (at steady state) |
| Cmax | 45 ng/mL[4][5][7] | 5 ng/mL[4][5][7] |
| AUC24 | 473 ng·hr/mL[4][5][7] | 95 ng·hr/mL[4][5][7] |
| Tmax | 2-3 hours[4][5][7] | Not specified |
| Half-life (t1/2) | 10 hours[2][5][6] | Not specified |
| Protein Binding | 82-90%[5][6] | Not specified |
Troubleshooting Guides
Issue 1: High variability in in vitro metabolism of deucravacitinib in human liver microsomes.
-
Potential Cause: Inconsistent activity of CYP1A2 in different lots of human liver microsomes.
-
Troubleshooting Steps:
-
Standardize Microsome Lots: Use a single, well-characterized lot of pooled human liver microsomes for all related experiments to minimize inter-lot variability.
-
Activity Verification: Before initiating the main experiment, perform a preliminary assay with a known CYP1A2 substrate (e.g., phenacetin) to confirm the enzymatic activity of the microsome lot.
-
Optimize Incubation Conditions: Ensure consistent incubation times, protein concentrations, and cofactor (NADPH) concentrations across all wells and experiments.
-
Issue 2: Difficulty in detecting the BMT-153261 metabolite in in vitro assays.
-
Potential Cause: Low turnover rate of deucravacitinib to BMT-153261 in the in vitro system, or insensitive analytical method.
-
Troubleshooting Steps:
-
Increase Incubation Time/Protein Concentration: Cautiously increase the incubation time or microsomal protein concentration to allow for greater metabolite formation. Be mindful of potential decreases in enzyme activity over longer incubations.
-
Use a More Sensitive Analytical Method: Employ a highly sensitive analytical method such as LC-MS/MS for the detection and quantification of BMT-153261.[9]
-
Include a Positive Control: Use a known substrate for CYP1A2 that produces a readily detectable metabolite to ensure the assay system is functioning correctly.
-
Issue 3: Unexpected inhibition of deucravacitinib metabolism in the presence of a test compound.
-
Potential Cause: The test compound is a direct or time-dependent inhibitor of CYP1A2.
-
Troubleshooting Steps:
-
Perform a Direct Inhibition Assay: Conduct a specific CYP1A2 inhibition assay using a probe substrate to determine the IC50 of the test compound for CYP1A2.
-
Investigate Time-Dependent Inhibition (TDI): If direct inhibition is observed, perform a TDI assay to assess if the inhibitory effect increases with pre-incubation time.
-
Consider Non-CYP Pathways: If CYP1A2 inhibition is ruled out, consider the possibility that the test compound may be inhibiting other minor metabolic pathways of deucravacitinib.
-
Experimental Protocols
Protocol 1: In Vitro CYP1A2 Inhibition Assay for a Test Compound with Deucravacitinib
This protocol is adapted from standard fluorometric-based CYP1A2 inhibition assays.
1. Materials:
-
Recombinant human CYP1A2 enzyme
-
CYP1A2 substrate (e.g., 3-cyano-7-ethoxycoumarin)
-
NADPH regenerating system
-
Test compound and deucravacitinib dissolved in a suitable solvent (e.g., DMSO)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorescence plate reader
2. Method:
-
Prepare a master mix containing the potassium phosphate buffer, recombinant CYP1A2 enzyme, and the CYP1A2 substrate.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control inhibitor (e.g., α-naphthoflavone) and a vehicle control.
-
Add deucravacitinib to the appropriate wells.
-
Initiate the reaction by adding the NADPH regenerating system to all wells.
-
Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the metabolite at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value for the test compound.
Protocol 2: Metabolite Identification of Deucravacitinib in Human Liver Microsomes
This protocol outlines a general procedure for identifying metabolites of deucravacitinib.
1. Materials:
-
Pooled human liver microsomes
-
Deucravacitinib
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
2. Method:
-
Prepare an incubation mixture containing human liver microsomes, potassium phosphate buffer, and deucravacitinib.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to identify potential metabolites by comparing the mass spectra of the samples with and without NADPH, and against a reference standard of BMT-153261 if available.
Visualizations
Caption: Metabolic pathway of Deucravacitinib.
Caption: General workflow for in vitro drug interaction studies.
References
- 1. Novel Natural Inhibitors of CYP1A2 Identified by in Silico and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. packageinserts.bms.com [packageinserts.bms.com]
- 8. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
Validation & Comparative
Deucravacitinib Hydrochloride vs. Tofacitinib: A Comparative Analysis of TYK2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of deucravacitinib hydrochloride and tofacitinib, with a specific focus on their selectivity for Tyrosine Kinase 2 (TYK2). This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling pathways that regulate immune responses and hematopoiesis. Dysregulation of these pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.
Tofacitinib, a first-generation JAK inhibitor, has demonstrated broad efficacy but its mechanism of action involves the inhibition of multiple JAK isoforms, which can lead to a range of side effects. Deucravacitinib represents a new class of TYK2 inhibitor with a distinct mechanism that confers high selectivity. This guide delves into the specifics of their mechanisms and presents the data that substantiates their differing selectivity profiles.
Mechanism of Action
The selectivity of deucravacitinib and tofacitinib for TYK2 is rooted in their fundamentally different mechanisms of action at the molecular level.
Deucravacitinib: Allosteric Inhibition of TYK2
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of TYK2.[1][2][3] It uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, which is structurally distinct from the highly conserved ATP-binding site in the catalytic (JH1) domain.[1][4] This allosteric binding locks TYK2 into an inactive conformation, thereby preventing its activation and the subsequent downstream signaling of cytokines such as IL-12, IL-23, and Type I interferons.[1][5] This novel mechanism of action is the basis for its high selectivity for TYK2 over other JAK family members.[5]
Tofacitinib: ATP-Competitive Inhibition of Multiple JAKs
Tofacitinib is a first-generation JAK inhibitor that functions as a reversible, competitive antagonist at the ATP-binding site within the catalytic (JH1) domain of the JAK enzymes.[6] It primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2, and is significantly less potent against TYK2.[6][7] Due to the high degree of conservation in the ATP-binding site across the JAK family, tofacitinib is considered a pan-JAK or non-selective JAK inhibitor.[8]
Signaling Pathway
The following diagram illustrates the JAK-STAT signaling pathway and highlights the distinct molecular targets of deucravacitinib and tofacitinib.
Caption: JAK-STAT pathway and inhibitor targets.
Quantitative Data on Selectivity
The selectivity of deucravacitinib and tofacitinib has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for deucravacitinib and tofacitinib against the different JAK family members from a head-to-head in vitro whole blood assay.
| Compound | TYK2 IC50 (nM) | JAK1/3 IC50 (nM) | JAK2/2 IC50 (nM) | Data Source |
| Deucravacitinib | 5.4 | >10,000 | >10,000 | [9][10][11][12][13] |
| Tofacitinib | 3,890 | 110 | 1,730 | [9][10][11][12][13] |
Data presented are from in vitro whole blood assays measuring the inhibition of signaling pathways mediated by specific JAK dimers.
As the data illustrates, deucravacitinib is highly potent against TYK2, with an IC50 in the low nanomolar range, while exhibiting minimal to no activity against JAK1, JAK2, and JAK3 at concentrations up to 10,000 nM.[9][10][11][12][13] In stark contrast, tofacitinib is significantly less potent against TYK2, with an IC50 value in the micromolar range, but is a potent inhibitor of JAK1/3 and to a lesser extent JAK2.[9][10][11][12][13]
Experimental Protocols
To provide a comprehensive understanding of how the selectivity data is generated, this section outlines the methodologies for key in vitro assays used to characterize JAK inhibitors.
In Vitro Whole Blood Phospho-STAT (pSTAT) Flow Cytometry Assay
This cellular assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole blood, providing a physiologically relevant assessment of JAK inhibitor activity.
Objective: To determine the IC50 of inhibitors against specific JAK-mediated signaling pathways in different immune cell populations.
Materials:
-
Freshly drawn human whole blood collected in EDTA-containing tubes.
-
Cytokines for stimulation (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, IFN-α for JAK1/TYK2, GM-CSF for JAK2/2).
-
JAK inhibitors (Deucravacitinib, Tofacitinib) dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14) and intracellular pSTAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5).
-
96-well plates.
-
Flow cytometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of deucravacitinib and tofacitinib in DMSO and then further dilute in PBS to the desired final concentrations.
-
Blood Aliquoting and Incubation: Aliquot 100 µL of whole blood into each well of a 96-well plate. Add the diluted inhibitors to the respective wells and incubate for 1 hour at 37°C.[14]
-
Cytokine Stimulation: Add the appropriate cytokine to each well to stimulate specific JAK/STAT pathways and incubate for 15 minutes at 37°C.[14]
-
Cell Lysis and Fixation: Lyse red blood cells and fix the leukocytes by adding a lysis/fixation buffer according to the manufacturer's instructions.
-
Permeabilization: Permeabilize the fixed cells by adding a permeabilization buffer.
-
Antibody Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT proteins for 30-60 minutes at room temperature in the dark.[14]
-
Washing: Wash the cells with PBS to remove unbound antibodies.
-
Data Acquisition: Acquire data on a flow cytometer, collecting events for each sample.
-
Data Analysis: Gate on specific immune cell populations based on their surface marker expression. Determine the median fluorescence intensity (MFI) of the pSTAT signal for each cell population. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15][16]
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay that measures the binding of an inhibitor to the kinase of interest.
Objective: To determine the affinity (IC50) of inhibitors for purified JAK enzymes.
Materials:
-
Purified, tagged (e.g., GST or His-tagged) JAK1, JAK2, JAK3, and TYK2 enzymes.
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His).
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).
-
Kinase buffer.
-
JAK inhibitors (Deucravacitinib, Tofacitinib) dissolved in DMSO.
-
384-well plates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, and tracer in kinase buffer at the appropriate concentrations as per the manufacturer's protocol.[17] Prepare serial dilutions of the inhibitors.
-
Assay Assembly: In a 384-well plate, add the following in order:
-
Inhibitor solution (or DMSO for control).
-
Kinase/Eu-antibody mixture.
-
Tracer solution.[17]
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[17][18]
-
Data Reading: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[19]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The binding of the tracer to the kinase brings the donor and acceptor fluorophores into proximity, resulting in a high FRET signal. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal. Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19][20][21]
AlphaLISA® SureFire® Ultra™ Cellular Phospho-STAT Assay
This is a bead-based immunoassay for the quantitative detection of phosphorylated STAT proteins in cell lysates.
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Cell line expressing the target JAKs (e.g., human peripheral blood mononuclear cells or a relevant cell line).
-
Cytokines for stimulation.
-
JAK inhibitors (Deucravacitinib, Tofacitinib).
-
AlphaLISA® SureFire® Ultra™ Lysis Buffer.
-
AlphaLISA® Acceptor beads conjugated to an antibody recognizing one epitope on the target pSTAT.
-
Streptavidin-coated Donor beads that bind to a biotinylated antibody recognizing another epitope on the pSTAT.
-
384-well OptiPlate™.
-
AlphaScreen-capable plate reader.
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well culture plate and grow to the desired confluency. Treat the cells with serial dilutions of the inhibitors for a specified time.
-
Cytokine Stimulation: Add the appropriate cytokine to induce STAT phosphorylation and incubate for the optimal duration.
-
Cell Lysis: Lyse the cells by adding AlphaLISA® SureFire® Ultra™ Lysis Buffer and incubate with shaking for 10 minutes.[22]
-
Lysate Transfer: Transfer the cell lysate to a 384-well OptiPlate™.[23]
-
Addition of Acceptor Beads: Add the Acceptor bead mix to the lysate and incubate for 1 hour at room temperature.[22]
-
Addition of Donor Beads: Add the Donor bead mix and incubate for 1 hour at room temperature in the dark.[22]
-
Data Reading: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: In the presence of pSTAT, the acceptor and donor beads are brought into close proximity, generating a luminescent signal. The signal intensity is proportional to the amount of pSTAT. Plot the signal against the inhibitor concentration and calculate the IC50 value.[24][25][26]
Experimental Workflow Visualization
The following diagram outlines a general workflow for assessing and comparing the selectivity of kinase inhibitors like deucravacitinib and tofacitinib.
Caption: Workflow for kinase inhibitor selectivity.
Conclusion
The available experimental data unequivocally demonstrates that deucravacitinib is a highly selective inhibitor of TYK2, a characteristic attributed to its unique allosteric mechanism of action that targets the pseudokinase domain.[5][9][10][11][12] In contrast, tofacitinib, an ATP-competitive inhibitor, exhibits a broader spectrum of activity against JAK1, JAK2, and JAK3, with significantly lower potency for TYK2.[6][9][10][11][12] This fundamental difference in selectivity has important implications for the therapeutic application and potential side-effect profiles of these two drugs. For researchers and drug development professionals, the distinct mechanisms of deucravacitinib and tofacitinib provide valuable insights into the rational design of next-generation kinase inhibitors with improved selectivity and potentially enhanced safety profiles. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of novel kinase inhibitors.
References
- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of TYK2 via the pseudokinase: The discovery of deucravacitinib - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. youtube.com [youtube.com]
- 8. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. skin.dermsquared.com [skin.dermsquared.com]
- 14. academic.oup.com [academic.oup.com]
- 15. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 20. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]
- 21. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. revvity.com [revvity.com]
- 24. AlphaLISA SureFire Ultra Human and Mouse Phospho-STAT3 (Tyr705 ) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. revvity.co.jp [revvity.co.jp]
Comparative Efficacy of Deucravacitinib and Apremilast in Psoriasis Models: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Deucravacitinib, a selective tyrosine kinase 2 (TYK2) inhibitor, and apremilast, a phosphodiesterase 4 (PDE4) inhibitor, in various psoriasis models. The information is intended for researchers, scientists, and drug development professionals, offering insights from preclinical in vitro and in vivo data, alongside pivotal clinical trial results.
Mechanism of Action
Deucravacitinib and apremilast employ distinct mechanisms to modulate the inflammatory cascades central to psoriasis pathogenesis.
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of TYK2.[1] By binding to the regulatory pseudokinase domain of TYK2, it uniquely inhibits the signaling of key cytokines implicated in psoriasis, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[1][2] This targeted inhibition disrupts the downstream activation of STAT proteins, mitigating the pro-inflammatory effects of these cytokine pathways.[3]
Apremilast is an oral small-molecule inhibitor of PDE4.[4] PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune cells.[4] By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn downregulates the expression of multiple pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-23, and IL-17, while increasing the production of the anti-inflammatory cytokine IL-10.[4][5]
Signaling Pathway Diagrams
Preclinical Efficacy
In Vitro Data
Deucravacitinib demonstrates high potency and selectivity for TYK2 in various in vitro assays. Apremilast effectively inhibits PDE4 and subsequent pro-inflammatory cytokine production.
| Parameter | Deucravacitinib | Apremilast | Reference(s) |
| Target | Tyrosine Kinase 2 (TYK2) | Phosphodiesterase 4 (PDE4) | [1],[4] |
| IC50 (Target Enzyme) | ~0.2 nM (Probe displacement) | ~74 nM | [6],[7] |
| IC50 (Cellular Assays) | 2-19 nM (IL-12, IL-23, IFN-α signaling) | 7.7-11 nM (TNF-α production in PBMCs and whole blood) | [6],[7] |
| Selectivity | >100-fold for TYK2 vs JAK1/3; >2000-fold vs JAK2 | Non-selective for PDE4 isoforms | [6] |
| Key Inhibited Cytokines | IL-12, IL-23, Type I IFN-mediated signaling | TNF-α, IL-23, IL-17, IL-12 | [3],[4] |
| Upregulated Cytokines | Not applicable | IL-10 | [5] |
In Vivo Data: Imiquimod-Induced Psoriasis Mouse Model
The imiquimod (IMQ)-induced psoriasis mouse model is a widely used preclinical model that recapitulates key features of human psoriasis, including epidermal hyperplasia, and infiltration of immune cells.
While direct head-to-head preclinical studies are limited, separate studies have demonstrated the efficacy of both agents in this model.
Deucravacitinib: In an IMQ-induced psoriasis mouse model, oral administration of Deucravacitinib (e.g., 30 mg/kg) has been shown to significantly improve psoriasis symptoms.[8] Key findings include a reduction in skin inflammation, decreased expression of p-STAT3 and Ki67 in the skin, and a reduction in the infiltration of immune cells.[8] Furthermore, Deucravacitinib treatment led to a decrease in the levels of pro-inflammatory cytokines such as IL-12p70, TNF-α, IL-1β, IL-6, and IL-17A in the skin lesions.[8]
Apremilast: Oral administration of apremilast (e.g., 6 mg/kg/day) in a K5.Stat3C transgenic mouse model of psoriasis, which shares features with the IMQ model, resulted in a significant resolution of inflamed plaques.[4] This was accompanied by a dramatic decrease in epidermal thickness, reduced cutaneous immune cell infiltrate, and significant downregulation of pro-inflammatory cytokines including IL-1β, IL-6, IL-23, IL-17A, IL-22, and TNF-α in skin lesions.[4]
Experimental Protocols
In Vitro TYK2/JAK Inhibition Assay (Whole Blood)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Deucravacitinib against TYK2- and other JAK-mediated signaling pathways.
Methodology:
-
Cell Source: Freshly drawn human whole blood from healthy donors.
-
Assay Setup: Aliquots of whole blood are pre-incubated with escalating concentrations of Deucravacitinib or a vehicle control.
-
Stimulation: Specific cytokines are added to stimulate distinct JAK-STAT pathways:
-
TYK2/JAK2: IL-12 to induce IFN-γ production.
-
JAK1/JAK3: IL-2 to induce STAT5 phosphorylation in T cells.
-
JAK2/JAK2: Thrombopoietin (TPO) to induce STAT3 phosphorylation in platelets.
-
-
Endpoint Measurement:
-
For TYK2/JAK2, IFN-γ levels in the plasma are quantified by ELISA after a 24-hour incubation.
-
For JAK1/3 and JAK2/2, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against phosphorylated STAT proteins (pSTAT5 and pSTAT3). The level of phosphorylation is measured by flow cytometry.
-
-
Data Analysis: The IC50 values are calculated by plotting the percent inhibition of the signal (IFN-γ production or STAT phosphorylation) against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.[9]
In Vitro PDE4 Inhibition Assay
Objective: To determine the IC50 of apremilast for the inhibition of PDE4 and its effect on TNF-α production.
Methodology:
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
Assay Setup: PBMCs are plated and pre-incubated with various concentrations of apremilast or a vehicle control for 30 minutes.
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to stimulate the production of TNF-α.
-
Endpoint Measurement: After a 24-hour incubation period, the cell culture supernatants are collected, and the concentration of TNF-α is measured by ELISA.
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each apremilast concentration relative to the vehicle-treated control. The IC50 value is determined by plotting the percent inhibition against the log concentration of apremilast and fitting the data to a dose-response curve.[7][10]
In Vivo Imiquimod-Induced Psoriasis Mouse Model Workflow
Objective: To evaluate the in vivo efficacy of Deucravacitinib and apremilast in a psoriasis-like skin inflammation model.
Clinical Efficacy: Head-to-Head Comparison
The POETYK PSO-1 and POETYK PSO-2 Phase 3 clinical trials provided a direct comparison of the efficacy and safety of Deucravacitinib (6 mg once daily) and apremilast (30 mg twice daily) in patients with moderate to severe plaque psoriasis.[11][12]
Primary Efficacy Endpoints at Week 16
Deucravacitinib demonstrated superiority over both placebo and apremilast at the 16-week primary endpoint.[11][12]
| Endpoint | Deucravacitinib | Apremilast | Placebo | Trial |
| PASI 75 Response | 58.4% | 35.1% | 12.7% | POETYK PSO-1[11] |
| 53.0% | 39.8% | 9.4% | POETYK PSO-2[12] | |
| sPGA 0/1 Response | 53.6% | 32.1% | 7.2% | POETYK PSO-1[11] |
| 49.5% | 33.9% | 8.6% | POETYK PSO-2[12] |
PASI 75: ≥75% improvement from baseline in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment score of clear (0) or almost clear (1).
Long-Term Efficacy
The efficacy of Deucravacitinib continued to improve beyond week 16 and was maintained through 52 weeks of treatment.[11][13] In the POETYK PSO-1 trial, the PASI 75 response rate for Deucravacitinib increased at week 24 and was sustained at week 52.[14] Similarly, in the POETYK PSO-2 trial, Deucravacitinib showed continued superiority over apremilast at week 24.[15]
Conclusion
Both Deucravacitinib and apremilast are effective oral treatments for psoriasis, but they operate through distinct molecular pathways. Preclinical data highlight their specific inhibitory activities on key inflammatory components of the disease. Head-to-head clinical trials have demonstrated that Deucravacitinib has superior efficacy compared to apremilast in treating moderate to severe plaque psoriasis, as evidenced by higher rates of skin clearance at both early and later time points. This guide provides foundational data to aid researchers in understanding the comparative profiles of these two important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of selective TYK2 inhibitor, deucravacitinib, in a phase II trial in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. skin.dermsquared.com [skin.dermsquared.com]
- 10. researchgate.net [researchgate.net]
- 11. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, placebo-controlled phase 3 POETYK PSO-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, phase 3 Program fOr Evaluation of TYK2 inhibitor psoriasis second trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psoriasiscouncil.org [psoriasiscouncil.org]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. pharmacytimes.com [pharmacytimes.com]
Validating TYK2 as the Primary Target of Deucravacitinib Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deucravacitinib hydrochloride's performance against other relevant inhibitors, supported by experimental data, to validate Tyrosine Kinase 2 (TYK2) as its primary therapeutic target.
Deucravacitinib is an oral, selective, allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family. It has a unique mechanism of action, binding to the regulatory pseudokinase domain (JH2) of TYK2 rather than the conserved active site in the catalytic domain (JH1) targeted by other JAK inhibitors.[1] This allosteric inhibition stabilizes an inactive conformation of the enzyme, preventing its activation and subsequent downstream signaling.[2][3] This distinct mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is critical for its safety and efficacy profile.[1][4][5]
The TYK2 Signaling Pathway and Deucravacitinib's Point of Intervention
TYK2 is a key intracellular kinase that mediates signaling for critical pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs). These cytokines are central to the pathogenesis of numerous immune-mediated diseases, including psoriasis.[1][6][7][8] By selectively inhibiting TYK2, Deucravacitinib effectively blocks these key inflammatory pathways.[8][9]
Comparative Selectivity of Deucravacitinib
The validation of TYK2 as the primary target of Deucravacitinib hinges on demonstrating its high selectivity against other closely related kinases, particularly the other members of the JAK family. This selectivity minimizes off-target effects that are commonly associated with less selective JAK inhibitors.
Biochemical and Cellular Assay Data
Biochemical assays, such as probe displacement assays, and cellular assays in whole blood are crucial for quantifying the inhibitory activity of Deucravacitinib and comparing it to other JAK inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.
Table 1: Comparative Inhibitory Activity (IC50) of Deucravacitinib and Other JAK Inhibitors
| Compound | Target | Biochemical Assay IC50 (nM) | Whole Blood Assay IC50 (nM) | Selectivity over TYK2 (Whole Blood Assay) |
| Deucravacitinib | TYK2 | 0.2 [10] | 11 | - |
| JAK1 | >10,000[10] | 1,800 | 164-fold | |
| JAK2 | >10,000[10] | 5,300 | 482-fold | |
| JAK3 | >10,000[10] | 2,000 | 182-fold | |
| Tofacitinib | TYK2 | - | 1,300 | 0.008-fold |
| JAK1 | - | 23 | 56.5-fold | |
| JAK2 | - | 20 | 65-fold | |
| JAK3 | - | 4 | 325-fold | |
| Upadacitinib | TYK2 | - | 620 | 0.018-fold |
| JAK1 | - | 43 | 14.4-fold | |
| JAK2 | - | 110 | 5.6-fold | |
| JAK3 | - | - | - | |
| Baricitinib | TYK2 | - | 980 | 0.011-fold |
| JAK1 | - | 49 | 20-fold | |
| JAK2 | - | 58 | 16.9-fold | |
| JAK3 | - | - | - |
Data compiled from multiple sources.[1][5][10][11][12]
The data clearly demonstrates Deucravacitinib's high potency and selectivity for TYK2. In biochemical assays, it exhibits an IC50 of 0.2 nM for TYK2, while showing minimal activity against JAK1, JAK2, and JAK3 even at concentrations greater than 10,000 nM.[10] This remarkable selectivity is maintained in more physiologically relevant whole blood assays.
Clinical Validation: Efficacy in Psoriasis
The selective inhibition of TYK2 by Deucravacitinib translates into significant clinical efficacy in immune-mediated diseases like psoriasis, without the adverse events associated with broader JAK inhibition. The POETYK PSO-1 and POETYK PSO-2 Phase 3 clinical trials demonstrated the superiority of Deucravacitinib over both placebo and the oral PDE4 inhibitor, apremilast.[5][11][13]
Table 2: Key Efficacy Endpoints from POETYK PSO-1 at Week 16
| Treatment Group | PASI 75 Response (%) | sPGA 0/1 Response (%) |
| Deucravacitinib 6 mg QD | 58.4 | 53.6 |
| Placebo | 12.7 | 7.2 |
| Apremilast 30 mg BID | 35.1 | 32.1 |
P < 0.0001 for Deucravacitinib vs. Placebo and Apremilast for both endpoints.[5]
The achievement of these primary endpoints, Psoriasis Area and Severity Index (PASI) 75 and a static Physician's Global Assessment (sPGA) score of 0 or 1 (clear or almost clear), by a significantly higher percentage of patients treated with Deucravacitinib provides strong clinical validation of its targeted mechanism of action.[5][12]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the presented data. Below are representative protocols for key assays used to determine the selectivity and functional activity of Deucravacitinib.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the displacement of a fluorescent tracer from the kinase's ATP binding site by a test compound. However, for an allosteric inhibitor like Deucravacitinib, a probe displacement assay targeting the pseudokinase domain is more appropriate.
Objective: To determine the IC50 value of a test compound against TYK2.
Materials:
-
Recombinant human TYK2 protein
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (a fluorescently labeled, ATP-competitive inhibitor)
-
Test compound (Deucravacitinib)
-
Kinase Buffer
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare a 1X kinase reaction buffer from a 5X stock solution. Dilute the TYK2 enzyme, Eu-anti-Tag antibody, and kinase tracer to their desired concentrations in the 1X buffer.
-
Compound Dilution: Prepare a serial dilution of Deucravacitinib in DMSO, and then further dilute in the 1X kinase buffer.
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer. The final volume is typically 15 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Whole Blood Phospho-STAT Assay (Flow Cytometry)
This assay measures the functional inhibition of cytokine-induced signaling in a physiologically relevant environment.
Objective: To assess the inhibitory effect of Deucravacitinib on IL-12-induced STAT4 phosphorylation in human whole blood.
Materials:
-
Freshly collected human whole blood (heparinized)
-
Recombinant human IL-12
-
Test compound (Deucravacitinib)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular pSTAT4
-
Flow cytometer
Procedure:
-
Compound Incubation: Aliquot whole blood into tubes and add serial dilutions of Deucravacitinib. Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Cytokine Stimulation: Add IL-12 to the blood samples to stimulate TYK2 signaling and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation: Stop the stimulation by adding a fixation buffer to crosslink proteins and preserve the phosphorylation state of STAT4.
-
Lysis and Permeabilization: Lyse the red blood cells and permeabilize the remaining white blood cells to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with a cocktail of antibodies against cell surface markers and intracellular pSTAT4.
-
Data Acquisition: Acquire the samples on a flow cytometer, collecting data from a sufficient number of cells.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT4 signal. Plot the MFI against the Deucravacitinib concentration to determine the IC50.
Conclusion
The extensive biochemical, cellular, and clinical data strongly validate TYK2 as the primary and selective target of this compound. Its unique allosteric mechanism of inhibition confers a high degree of selectivity over other JAK family members, which translates to a favorable efficacy and safety profile in the treatment of immune-mediated diseases such as psoriasis. The comparative data presented in this guide underscore the distinct nature of Deucravacitinib as a selective TYK2 inhibitor, setting it apart from broader-acting JAK inhibitors.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
- 3. A user-friendly, highly sensitive assay to detect the IFN-γ secretion by T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Human Whole Blood Screening Platform to Monitor JAK/STAT Signaling Using High-Throughput Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Deucravacitinib Hydrochloride: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of Deucravacitinib hydrochloride against other prominent TYK2 and JAK inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of its specific mechanism of action and potential therapeutic advantages.
Introduction to Deucravacitinib's Unique Mechanism
Deucravacitinib is a novel, oral, small-molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. What sets Deucravacitinib apart is its unique allosteric inhibition mechanism. It binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active (JH1) domain targeted by many other JAK inhibitors.[1][2] This distinct binding mode is responsible for its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][2]
Comparative Kinase Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Deucravacitinib and other relevant kinase inhibitors against the JAK family of kinases. Lower IC50 values indicate greater potency.
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Primary Target(s) | Mechanism of Action |
| Deucravacitinib | ~50 [2] | >10,000 [2] | >10,000 [2] | >10,000 [2] | TYK2 | Allosteric (JH2) |
| Tofacitinib | 16-34[3] | 1.7-112[3][4] | 1.8-20[3][4] | 0.75-1.6[3][4] | Pan-JAK | ATP-competitive (JH1) |
| Upadacitinib | 4,700[5][6] | 43[5][6] | 120[5][6] | 2,300[5][6] | JAK1 | ATP-competitive (JH1) |
| Baricitinib | 53[7] | 5.9[7] | 5.7[7] | 560[7] | JAK1/JAK2 | ATP-competitive (JH1) |
| NDI-034858 (TAK-279) | 6.7 (cellular)[8] | Highly Selective for TYK2 | Highly Selective for TYK2 | Highly Selective for TYK2 | TYK2 | Allosteric (JH2) |
| PF-06826647 (Ropsacitinib) | 15-17[9][10] | 383[9][10] | 74[9][10] | >10,000[9] | TYK2 | ATP-competitive (JH1) |
| Roselytinib (Lilly) | Data not available | Data not available | Data not available | Data not available | TYK2 | ATP-competitive (JH1) |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Signaling Pathway Inhibition
Deucravacitinib's high selectivity for TYK2 translates to targeted inhibition of signaling pathways mediated by specific cytokines, primarily IL-12, IL-23, and Type I interferons. These cytokines are pivotal in the pathogenesis of various immune-mediated diseases.
Experimental Protocols
The kinase selectivity of Deucravacitinib and other inhibitors is typically determined using a combination of biochemical and cell-based assays.
Biochemical Kinase Assays (e.g., IC50 Determination)
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
General Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), ATP, and the test compound at various concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound.
-
Initiation: Start the reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Termination: Stop the reaction, often by adding a strong acid or chelating agent.
-
Detection: Measure the amount of phosphorylated substrate. This can be done through various methods, including:
-
Radiometric Assays: Capturing the radiolabeled phosphorylated substrate on a filter and quantifying with a scintillation counter.
-
Fluorescence-Based Assays: Using phospho-specific antibodies tagged with fluorescent probes.
-
Luminescence-Based Assays: Employing coupled enzyme systems that produce a luminescent signal proportional to the amount of ADP generated.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Assays (e.g., Phospho-STAT Assays)
These assays measure the inhibitory effect of a compound on a specific signaling pathway within a cellular context.
Objective: To assess the functional consequence of kinase inhibition by measuring the phosphorylation of downstream signaling molecules like STATs.
General Protocol:
-
Cell Culture: Culture appropriate cell lines that express the target kinase and are responsive to specific cytokine stimulation.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.
-
Cytokine Stimulation: Add a specific cytokine (e.g., IL-12, IL-23, or IFN-α) to activate the TYK2 signaling pathway.
-
Cell Lysis: After a defined stimulation period, lyse the cells to release their intracellular contents.
-
Detection of Phosphorylated STAT: Quantify the amount of phosphorylated STAT (pSTAT) using methods such as:
-
Western Blotting: Separating proteins by size and using phospho-specific antibodies for detection.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Capturing pSTAT in a multi-well plate and detecting with an antibody-enzyme conjugate.
-
Flow Cytometry (Phosflow): Staining individual cells with fluorescently labeled phospho-specific antibodies and analyzing on a flow cytometer.
-
-
Data Analysis: Determine the IC50 value by plotting the inhibition of STAT phosphorylation against the inhibitor concentration.
Conclusion
The experimental data robustly demonstrates that this compound is a highly selective allosteric inhibitor of TYK2. Its unique mechanism of binding to the JH2 domain confers a distinct selectivity profile compared to ATP-competitive JAK inhibitors, which tend to have broader activity across the JAK family. This high degree of selectivity for TYK2 may translate into a more targeted therapeutic effect and a differentiated safety profile in the treatment of various immune-mediated diseases. Researchers and clinicians should consider this selectivity profile when evaluating Deucravacitinib for specific therapeutic applications.
References
- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Tyrosine Kinase 2 with Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 3. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Zasocitinib (TAK-279, NDI-034858) | TYK2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
Deucravacitinib's Distinct Safety Profile: A Comparative Analysis with Other JAK Inhibitors
A new class of oral treatment for moderate-to-severe plaque psoriasis, deucravacitinib hydrochloride, a first-in-class, selective tyrosine kinase 2 (TYK2) inhibitor, demonstrates a differentiated safety profile compared to other Janus kinase (JAK) inhibitors. This guide provides a comprehensive comparison of the safety data, supported by experimental evidence, for researchers, scientists, and drug development professionals.
Deucravacitinib's unique mechanism of allosteric inhibition of TYK2, by binding to its regulatory pseudokinase (JH2) domain, underpins its distinct safety and tolerability.[1][2] Unlike other JAK inhibitors that bind to the conserved ATP-binding site in the catalytic domain of multiple JAK family members (JAK1, JAK2, JAK3), deucravacitinib's targeted action is designed to minimize off-target effects.[1][2][3] This specificity is believed to contribute to a lower incidence of adverse events commonly associated with broader JAK inhibition, such as hematologic abnormalities and certain infections.[1]
Comparative Safety Data
The following tables summarize the key safety findings for deucravacitinib compared to other prominent JAK inhibitors, based on data from pivotal clinical trials. It is important to note that direct head-to-head safety trials for all listed inhibitors are not always available, and comparisons should be interpreted with consideration of the different patient populations and study designs.
| Adverse Event of Special Interest | Deucravacitinib (POETYK PSO-1 & PSO-2, 3-Year Data)[4][5] | Tofacitinib (Various Indications) | Baricitinib (Various Indications) | Upadacitinib (Various Indications) |
| Serious Infections | 0.9 (EAIR per 100 PY, excluding COVID-19) | Variable, with increased risk noted | Increased risk observed, particularly at higher doses | Higher rates compared to adalimumab in some studies[6] |
| Major Adverse Cardiovascular Events (MACE) | 0.3 (EAIR per 100 PY) | Increased risk identified in post-marketing studies | Boxed warning regarding increased risk | Boxed warning regarding increased risk |
| Venous Thromboembolism (VTE) | 0.1 (EAIR per 100 PY) | Increased risk, particularly for pulmonary embolism | Boxed warning regarding thrombosis | Boxed warning regarding thrombosis |
| Malignancies (excluding NMSC) | 0.5 (EAIR per 100 PY) | Increased risk of certain malignancies | Boxed warning regarding malignancies | Boxed warning regarding malignancies |
| Herpes Zoster | 0.6 (EAIR per 100 PY) | Increased risk compared to placebo | Increased risk, particularly at higher doses[7] | Higher rates compared to adalimumab in some studies[6][8] |
| Acne | 1.3 (EAIR per 100 PY) | Not a commonly reported AE of interest | Not a commonly reported AE of interest | Reported as a treatment-emergent AE[8] |
| Folliculitis | 1.1 (EAIR per 100 PY) | Not a commonly reported AE of interest | Not a commonly reported AE of interest | Not a commonly reported AE of interest |
EAIR: Exposure-Adjusted Incidence Rate; PY: Patient-Years; NMSC: Non-Melanoma Skin Cancer. Data for Tofacitinib, Baricitinib, and Upadacitinib are compiled from various sources and may not be directly comparable due to differences in study populations and methodologies.
Experimental Protocols
The safety and efficacy of deucravacitinib have been primarily established in the POETYK PSO-1 and POETYK PSO-2 Phase 3 clinical trials.
POETYK PSO-1 and PSO-2 Study Design
-
Objective: To evaluate the efficacy and safety of deucravacitinib compared with placebo and apremilast in adults with moderate-to-severe plaque psoriasis.[9]
-
Study Design: These were 52-week, multicenter, randomized, double-blind, placebo- and active comparator-controlled trials.[3][10]
-
Participants: Adults with a diagnosis of moderate-to-severe plaque psoriasis for at least 6 months, who were candidates for systemic therapy or phototherapy, with a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.[11][12]
-
Intervention: Patients were randomized in a 1:2:1 ratio to receive placebo, deucravacitinib 6 mg once daily, or apremilast 30 mg twice daily.[3][12]
-
Primary Endpoints: The co-primary endpoints were the percentage of patients achieving a PASI 75 response and the percentage of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16 versus placebo.[11]
-
Safety Assessments: Safety was monitored throughout the trials, with collection of all adverse events (AEs), serious adverse events (SAEs), and AEs of special interest. Laboratory monitoring for hematologic, renal, and hepatic parameters was conducted at regular intervals.
Following the 52-week trials, patients had the option to enroll in an open-label long-term extension (LTE) study to continue receiving deucravacitinib and be monitored for long-term safety and efficacy.[10][13]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the distinct characteristics of deucravacitinib, the following diagrams illustrate its mechanism of action and the workflow of its pivotal clinical trials.
Caption: Mechanism of Action: Deucravacitinib vs. Other JAK Inhibitors.
Caption: POETYK PSO-1/2 Clinical Trial Workflow.
Conclusion
Deucravacitinib's novel, selective, allosteric inhibition of TYK2 represents a significant advancement in the oral treatment of moderate-to-severe plaque psoriasis.[10] The clinical data to date suggest a safety profile that is distinct from that of other JAK inhibitors, with a lower incidence of certain adverse events of special interest.[6] This favorable safety profile, combined with demonstrated efficacy, positions deucravacitinib as a valuable therapeutic option for appropriate patients.[8][14] Ongoing long-term studies will continue to provide valuable insights into the sustained safety and efficacy of this innovative therapy.
References
- 1. Efficacy and Safety of Baricitinib Combined With Topical Corticosteroids for Treatment of Moderate to Severe Atopic Dermatitis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Study of Baricitinib (LY3009104) in Participants With Moderate to Severe Atopic Dermatitis | MedPath [trial.medpath.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Safety Profile of Upadacitinib in Psoriatic Arthritis: Integrated Analysis from Two Phase 3 Trials - ACR Meeting Abstracts [acrabstracts.org]
- 5. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 6. hcplive.com [hcplive.com]
- 7. io.nihr.ac.uk [io.nihr.ac.uk]
- 8. Safety Profile of Upadacitinib up to 3 Years in Psoriatic Arthritis: An Integrated Analysis of Two Pivotal Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Bristol Myers Squibb - New Four-Year Sotyktu (deucravacitinib) Data Demonstrate Durable Response Rates and Consistent Safety in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 11. SOTYKTU® (deucravacitinib) Study Design | for HCPs [sotyktuhcp.com]
- 12. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tofacitinib Combats Muscle Wasting in Rheumatoid Arthritis [medscape.com]
- 14. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
Deucravacitinib Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. Its unique mechanism of action, involving allosteric inhibition by binding to the regulatory pseudokinase (JH2) domain of TYK2, distinguishes it from other JAK inhibitors that target the conserved active site in the catalytic (JH1) domain.[1][2] This guide provides a comparative analysis of the cross-reactivity of deucravacitinib with other kinases, supported by experimental data, to inform research and development in autoimmune and inflammatory diseases.
High Selectivity for TYK2 Over Other Janus Kinases
Deucravacitinib demonstrates a high degree of selectivity for TYK2 over the other members of the JAK family: JAK1, JAK2, and JAK3. This selectivity is attributed to its unique binding to the more structurally diverse pseudokinase domain.[2] In contrast, other approved JAK inhibitors, such as tofacitinib, upadacitinib, and baricitinib, are ATP-competitive and exhibit varying degrees of inhibition across multiple JAK family members.[1]
Comparative Inhibitory Activity in Whole Blood Assays
The selectivity of deucravacitinib has been quantified in in vitro human whole blood assays, which mimic a more physiologically relevant environment. The following table summarizes the half-maximal inhibitory concentrations (IC50) of deucravacitinib and other JAK inhibitors against signaling pathways mediated by different JAK members.
| Compound | TYK2/JAK2 Signaling (IL-12/IL-23 pathway) | JAK1/JAK3 Signaling (IL-2 pathway) | JAK2/JAK2 Signaling (TPO pathway) |
| Deucravacitinib | IC50: 14 nM | IC50: 2,400 nM | IC50: >10,000 nM |
| Tofacitinib | IC50: 1,600 nM | IC50: 91 nM | IC50: 480 nM |
| Upadacitinib | IC50: 1,600 nM | IC50: 45 nM | IC50: 310 nM |
| Baricitinib | IC50: 780 nM | IC50: 49 nM | IC50: 430 nM |
Data sourced from Chimalakonda A, et al. Dermatol Ther (Heidelb). 2021.[1]
These data highlight that deucravacitinib is significantly more potent at inhibiting TYK2-mediated signaling compared to the other tested JAK inhibitors. Conversely, deucravacitinib shows substantially less activity against JAK1, JAK2, and JAK3-mediated pathways. In cellular signaling assays, deucravacitinib has demonstrated over 100-fold greater selectivity for TYK2 versus JAK1/3 and over 2000-fold greater selectivity for TYK2 versus JAK2.[3] In direct kinase binding assays, deucravacitinib exhibited minimal to no activity against JAK1, JAK2, and JAK3, with IC50 values greater than 10 µM.[3]
Experimental Protocols
The comparative selectivity data presented above were generated using established in vitro whole blood assays. The general methodologies are outlined below.
In Vitro Whole Blood Assays for Kinase Selectivity
Objective: To determine the potency and selectivity of kinase inhibitors by measuring their effect on specific cytokine-induced signaling pathways in human whole blood.
General Protocol:
-
Blood Collection: Fresh human whole blood is collected from healthy donors.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with serial dilutions of the test compounds (e.g., deucravacitinib, tofacitinib) for a specified period.
-
Cytokine Stimulation: Specific cytokines are added to the blood samples to activate distinct JAK-STAT signaling pathways:
-
TYK2/JAK2 Signaling: Interleukin-12 (IL-12) is used to stimulate the production of interferon-gamma (IFN-γ), a downstream marker of the IL-12/IL-23 pathway.[1]
-
JAK1/JAK3 Signaling: Interleukin-2 (IL-2) is used to induce the phosphorylation of STAT5 in T-lymphocytes.[1]
-
JAK2/JAK2 Signaling: Thrombopoietin (TPO) is used to induce the phosphorylation of STAT3 in platelets.[1]
-
-
Endpoint Analysis: Following stimulation, the relevant downstream signaling events are quantified:
-
For the TYK2/JAK2 assay, the concentration of IFN-γ in the plasma is measured by ELISA.
-
For the JAK1/JAK3 and JAK2/JAK2 assays, the phosphorylation of STAT proteins in specific cell populations is measured by flow cytometry using phospho-specific antibodies.
-
-
Data Analysis: The data are analyzed to determine the concentration of each inhibitor that causes a 50% reduction in the signaling endpoint (IC50). These values are then compared to assess the selectivity of the compounds.
Caption: Workflow for in vitro whole blood kinase selectivity assays.
Deucravacitinib's Mechanism and Signaling Pathway
Deucravacitinib's selectivity stems from its allosteric inhibition of the TYK2 pseudokinase domain. This locks the kinase in an inactive conformation, preventing downstream signaling. TYK2 is crucial for signaling by key cytokines implicated in autoimmune diseases, including IL-12, IL-23, and Type I interferons.[4][5] By selectively inhibiting TYK2, deucravacitinib modulates these specific pathways while sparing others that are dependent on JAK1, JAK2, and JAK3.
Caption: Deucravacitinib selectively inhibits the TYK2 signaling pathway.
Conclusion
The available data strongly support that deucravacitinib is a highly selective inhibitor of TYK2. Its unique allosteric mechanism of action results in minimal cross-reactivity with other JAK family members at clinically relevant concentrations. This high degree of selectivity may contribute to a differentiated safety and efficacy profile compared to pan-JAK inhibitors and presents a promising therapeutic strategy for a range of immune-mediated diseases.
References
- 1. skin.dermsquared.com [skin.dermsquared.com]
- 2. Frontiers | The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors | springermedizin.de [springermedizin.de]
- 4. go.drugbank.com [go.drugbank.com]
- 5. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Deucravacitinib Hydrochloride: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Deucravacitinib hydrochloride, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe management and disposal of this selective TYK2 inhibitor, aligning with general best practices for pharmaceutical waste.
Understanding the Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[1][2][3] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for hazardous waste management, while the DEA regulates the disposal of controlled substances.[1][2][4] It is crucial to adhere to both federal and any additional state or local regulations.[4]
Characterization of this compound Waste
Proper disposal begins with the correct classification of the waste stream. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous.
Hazardous Pharmaceutical Waste: This category includes drugs that are specifically listed by the EPA or exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] While the Safety Data Sheet (SDS) for Deucravacitinib does not classify it as a hazardous substance, any mixture with a hazardous solvent or other chemical would render the entire waste stream hazardous.[5]
Non-Hazardous Pharmaceutical Waste: Pharmaceuticals that do not meet the criteria for hazardous waste fall into this category. Based on available safety data, pure, unused, or expired this compound would likely be managed as non-hazardous pharmaceutical waste.[4][6] However, it is imperative to consult your institution's environmental health and safety (EHS) department for a definitive classification.
| Waste Category | Description | Disposal Requirements |
| Hazardous Pharmaceutical Waste | Waste that is listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] | Must be managed and disposed of following strict RCRA guidelines, typically involving incineration at a permitted hazardous waste facility.[1][4] |
| Non-Hazardous Pharmaceutical Waste | Unwanted, contaminated, or expired medication not classified as hazardous.[2] | Should not be disposed of down the drain.[4] Recommended disposal is through a licensed pharmaceutical waste management vendor, often via incineration.[1][4] |
| Controlled Substances | Drugs regulated under the Controlled Substances Act (CSA). | Deucravacitinib is not currently listed as a controlled substance. Disposal of controlled substances requires adherence to strict DEA regulations, often involving a reverse distributor or on-site destruction with specific documentation.[3][4] |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the disposal of this compound from a research or laboratory setting. This procedure is based on general guidelines for non-hazardous pharmaceutical waste and should be adapted to comply with your institution's specific protocols.
-
Segregation: At the point of generation, segregate this compound waste from other waste streams. This includes unused pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing the compound. Use designated, clearly labeled waste containers.
-
Containerization:
-
Solid Waste: Place unused or expired this compound powder, contaminated personal protective equipment (PPE), and other solid materials into a designated, sealable container labeled "Non-Hazardous Pharmaceutical Waste for Incineration."
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container. The container must be clearly labeled with the contents, including the name "this compound" and its approximate concentration. Do not mix with other chemical waste unless specifically instructed to do so by your EHS department.
-
Sharps Waste: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a designated sharps container.
-
-
Spill Management: In the event of a spill, follow the guidance provided in the Safety Data Sheet.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]
-
For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[6]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[7]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[6]
-
Collect all cleanup materials in a sealed container and dispose of it as this compound waste.[6]
-
-
Storage: Store waste containers in a secure, designated area away from incompatible materials. The storage area should be well-ventilated.
-
Disposal: Arrange for the collection and disposal of the waste through your institution's designated hazardous or pharmaceutical waste management vendor. This ensures the waste is transported and disposed of in compliance with all regulations, typically via incineration.[1][4]
Important Note: Do not dispose of this compound down the drain or in the regular trash. [4] Sewer disposal of pharmaceuticals can have adverse effects on aquatic life and wastewater treatment systems.
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. The recommended best practice is to rely on professional waste management services for high-temperature incineration, which is the most effective method for destroying active pharmaceutical ingredients.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. abmole.com [abmole.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. kmpharma.in [kmpharma.in]
Safeguarding Researchers: A Comprehensive Guide to Handling Deucravacitinib Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling Deucravacitinib hydrochloride. Adherence to these procedures is mandatory to ensure a safe research environment and prevent occupational exposure.
This compound is a selective tyrosine kinase 2 (TYK2) inhibitor.[1][2][3][4] While specific occupational exposure limits have not been established, the compound is categorized as a reproductive toxin (Category 2) and can cause organ damage through prolonged or repeated exposure (Category 1).[5] Therefore, stringent safety measures are imperative.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection and engineering controls is required to minimize the risk of exposure to this compound.
| Control Type | Minimum Requirement |
| Engineering Controls | - Use in a well-ventilated laboratory, preferably within a certified chemical fume hood. - Ensure easy access to an eyewash station and safety shower.[5][6] |
| Eye Protection | - Chemical safety goggles with side-shields are mandatory.[5][6] |
| Hand Protection | - Wear compatible chemical-resistant gloves (e.g., nitrile). - Gloves must be inspected before use and changed immediately if contaminated, punctured, or torn. |
| Skin and Body Protection | - A lab coat or impervious clothing is required.[5][6] - Ensure full coverage of exposed skin. |
| Respiratory Protection | - For operations that may generate dust or aerosols, a suitable respirator should be worn.[5][6] Consult with your institution's environmental health and safety (EHS) department for respirator selection and fit-testing. |
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | - Immediately move the affected individual to fresh air.[6] - If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. - Seek immediate medical attention. |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] - Remove contaminated clothing and shoes.[5] - Seek medical attention. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] - Remove contact lenses if present and easy to do. - Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - If the person is conscious, rinse their mouth with water. - Seek immediate medical attention. |
Spill and Disposal Management
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
| Procedure | Step-by-Step Guidance |
| Spill Response | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. 4. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). 5. Place all contaminated materials into a sealed, labeled hazardous waste container. 6. Decontaminate the spill area with a suitable cleaning agent. |
| Waste Disposal | - Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste.[6] - Do not dispose of this compound down the drain or in the regular trash. |
Experimental Workflow and Signaling Pathway
To ensure operational clarity and a deeper understanding of the compound's mechanism, the following diagrams illustrate the handling workflow and the targeted signaling pathway.
References
- 1. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 2. omnihealthpractice.com [omnihealthpractice.com]
- 3. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 4. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
